azane;platinum(2+)
Description
Historical Development of Platinum(II) Coordination Compounds with Amine Ligands
The history of platinum(II) amine complexes is a rich narrative that predates modern coordination theory. In the early 19th century, chemists began to isolate a series of intriguing platinum compounds containing ammonia (B1221849). In 1828, Heinrich Gustav Magnus synthesized a green precipitate, later identified as [Pt(NH₃)₄][PtCl₄], which became known as Magnus's green salt. ethz.chchemeurope.com This compound, with its unusual color and stoichiometry, puzzled the scientific community.
Shortly after, in 1844, Michele Peyrone reported the synthesis of a yellow compound, cis-[Pt(NH₃)₂Cl₂], by reacting potassium tetrachloroplatinate(II) with aqueous ammonia. nih.govnih.govingentaconnect.com This compound is now famously known as cisplatin (B142131). Almost simultaneously, Jules Reiset synthesized the trans isomer, trans-[Pt(NH₃)₂Cl₂]. nih.gov The existence of these two isomers, possessing the same chemical formula but different properties, presented a significant challenge to the prevailing chemical theories of the time. ethz.ch
These early discoveries set the stage for the groundbreaking work of Alfred Werner in the late 19th and early 20th centuries. wikipedia.orglibretexts.org Through meticulous experimental work, including conductivity measurements of various platinum ammine halide complexes, Werner proposed his revolutionary coordination theory. libretexts.orgelsevier.es He correctly postulated that in these complexes, a central platinum atom is surrounded by a fixed number of ligands (in this case, ammonia and chloride ions) in a specific geometric arrangement. unizg.hr His theory explained the existence of isomers like cis- and trans-platin by proposing a square planar geometry for these Pt(II) complexes. unizg.hr The structural differences between Magnus's green salt, Peyrone's chloride (cisplatin), and Reiset's second chloride were pivotal in validating Werner's coordination theory, for which he was awarded the Nobel Prize in Chemistry in 1913. nih.govlibretexts.org
The biological activity of cisplatin was a serendipitous discovery by Barnett Rosenberg in the 1960s. nih.govwikipedia.org While studying the effects of an electric field on bacterial growth, he observed that electrolysis of platinum electrodes produced a substance that inhibited cell division in Escherichia coli. wikipedia.org This substance was later identified as cis-[Pt(NH₃)₂Cl₂]. wikipedia.org This discovery ultimately led to the development of cisplatin as a potent anticancer drug, receiving FDA approval in 1978 for the treatment of various cancers. nih.govnih.gov
Fundamental Principles of Ligand-Metal Interactions in Square Planar Platinum(II) Systems
Platinum(II) is a d⁸ metal ion, and its complexes almost exclusively adopt a square planar coordination geometry. nih.govresearchgate.net This geometry arises from the electronic configuration of the Pt(II) center and the nature of the ligand-metal bonding. The interaction between the ligands and the platinum(II) center can be described by a combination of sigma (σ) donation and pi (π) back-donation.
Ligands such as ammonia (azane) act as Lewis bases, donating a pair of electrons to an empty d-orbital on the platinum(II) center to form a strong sigma bond. libretexts.org The strength of this σ-donation influences the properties of the complex. nih.gov
A key principle governing the reactivity of square planar platinum(II) complexes is the trans effect . First recognized by Ilya Ilich Chernyaev in 1926, the trans effect describes the influence of a ligand on the rate of substitution of the ligand positioned trans to it. mgcub.ac.inchemohollic.com Certain ligands are able to labilize the ligand in the trans position, making it more susceptible to substitution. The trans effect is a kinetic phenomenon and is crucial for the rational synthesis of specific isomers of platinum(II) complexes. libretexts.orgchemohollic.com
The generally accepted series for the trans effect is: (weak) F⁻, H₂O, OH⁻ < NH₃ < py < Cl⁻ < Br⁻ < I⁻, SCN⁻ < NO₂⁻ < Ph⁻ < SO₃²⁻ < PR₃ < C₂H₄, CN⁻, CO (strong) chemohollic.com
This effect is explained by two main contributions: the trans influence and transition state stabilization . The trans influence is a thermodynamic ground-state effect that describes the weakening of the bond trans to a strong σ-donating ligand. mgcub.ac.in Strong σ-donors form a strong bond with the platinum center, which in turn weakens the bond to the ligand in the trans position. libretexts.org Transition state stabilization occurs with ligands that are strong π-acceptors. These ligands can stabilize the five-coordinate trigonal bipyramidal transition state formed during an associative substitution reaction, thereby lowering the activation energy for the substitution. mgcub.ac.incuni.cz
The synthesis of cisplatin and its trans isomer provides a classic example of the application of the trans effect. The synthesis of cisplatin starts from [PtCl₄]²⁻ and involves the sequential substitution of chloride ligands with ammonia. libretexts.org Since the trans effect of Cl⁻ is greater than that of NH₃, the second ammonia molecule will preferentially substitute a chloride that is cis to the first ammonia, leading to the cis isomer. libretexts.orgmgcub.ac.in Conversely, starting with [Pt(NH₃)₄]²⁺ and reacting it with chloride ions results in the formation of the trans isomer, as the trans effect of the ammine ligands is weaker than that of the chloride ligands that are being introduced. libretexts.org
| Starting Complex | Reagent | Intermediate | Product | Rationale |
| [PtCl₄]²⁻ | NH₃ | [PtCl₃(NH₃)]⁻ | cis-[PtCl₂(NH₃)₂] | The trans effect of Cl⁻ is stronger than NH₃, directing the second NH₃ to a position cis to the first. libretexts.orgmgcub.ac.in |
| [Pt(NH₃)₄]²⁺ | Cl⁻ | [Pt(NH₃)₃Cl]⁺ | trans-[PtCl₂(NH₃)₂] | The trans effect of Cl⁻ is stronger than NH₃, directing the second Cl⁻ to a position trans to the first. libretexts.org |
Significance of Azane (B13388619) Ligands in Advanced Inorganic and Organometallic Research
While the initial focus on platinum-azane complexes was driven by fundamental coordination chemistry and later by their medicinal applications, research continues to explore new frontiers. Azane and related amine ligands are integral to the design of novel platinum complexes with tailored properties.
In materials science, the self-assembly of square planar platinum(II) complexes, including those with amine ligands, can lead to the formation of one-dimensional structures with interesting electronic and photophysical properties. chemeurope.comresearchgate.net For instance, derivatives of Magnus' green salt, where the ammonia ligands are replaced by long-chain aminoalkanes, have been synthesized to create soluble and processable materials. ethz.ch
In the realm of organometallic chemistry, while azane itself is a simple inorganic ligand, its coordination to platinum(II) provides a stable platform for studying the effects of other ligands in mixed-ligand complexes. The well-understood properties of the Pt-N bond in azane complexes serve as a benchmark for comparing the electronic and steric effects of more complex organic and organometallic ligands.
Furthermore, recent research has explored the synthesis of novel platinum(II) complexes incorporating phosphazane ligands. tandfonline.comtandfonline.com These ligands, which contain a phosphorus-nitrogen backbone, can coordinate to platinum(II) in various modes, sometimes involving P-H activation to form direct Pt-P bonds. tandfonline.comtandfonline.com The study of these complexes expands the scope of platinum coordination chemistry beyond simple amine ligands and opens up possibilities for new catalytic and material applications. rsc.org
Structure
2D Structure
Properties
CAS No. |
16455-68-8 |
|---|---|
Molecular Formula |
H12N4Pt+2 |
Molecular Weight |
263.21 g/mol |
IUPAC Name |
azane;platinum(2+) |
InChI |
InChI=1S/4H3N.Pt/h4*1H3;/q;;;;+2 |
InChI Key |
NOWPEMKUZKNSGG-UHFFFAOYSA-N |
SMILES |
N.N.N.N.[Pt+2] |
Canonical SMILES |
N.N.N.N.[Pt+2] |
Related CAS |
13933-32-9 (chloride) 14708-49-7 (iodide) 15651-37-3 (hydroxide) 20634-12-2 (nitrate) |
Synonyms |
tetraamine platinum tetraammineplatinum(II) tetraammineplatinum(II) chloride tetraammineplatinum(II) hydroxide tetraammineplatinum(II) iodide tetraammineplatinum(II) nitrate tetraammineplatinum(II) perchlorate |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry
Direct Synthesis of Platinum(II) Azane (B13388619) Complexes
Direct synthesis involves the reaction of a platinum(II) salt with an ammonia (B1221849) source. While conceptually straightforward, the success of these reactions hinges on meticulous control over reaction parameters to ensure the desired product is formed with high purity and yield.
The direct reaction of the tetrachloroplatinate(II) ion ([PtCl₄]²⁻) with aqueous ammonia is a common method for producing platinum(II) azane complexes. nih.gov However, this reaction can lead to undesired byproducts, such as Magnus' green salt and the trans isomer of the target complex, necessitating subsequent purification steps. nih.gov To mitigate this, strict control over the reaction environment is crucial.
Key parameters that must be carefully managed include:
pH: Maintaining a pH in the range of 6.5–7.0 is critical to prevent over-ammoniation or the hydrolysis of the platinum complex.
Temperature: Reactions are typically conducted at controlled temperatures, often between 40°C and 60°C. Exceeding 60°C increases the risk of reducing the platinum(II) center to metallic platinum.
Reagent Addition: The slow, incremental addition of the ammonia solution while vigorously stirring the mixture helps to avoid localized spikes in pH that could degrade the product. google.comgoogle.com
These controlled conditions are essential for maximizing the yield and purity of the desired platinum(II) azane complex.
The choice of anions and counterions in the starting platinum salt significantly influences the synthetic pathway and product characteristics. For instance, while K₂[PtCl₄] can be used directly, an alternative high-purity route for cis-diamminedichloroplatinum(II) involves an iodide intermediate. google.com
The synthesis of dinitrato complexes exemplifies the strategic replacement of anions. Treating a diiodo-platinum(II) complex with silver nitrate (B79036) facilitates the replacement of iodide (I⁻) ligands with nitrate (ONO₂⁻) ligands. nih.govrsc.org This reaction proceeds significantly faster in acetone (B3395972) than in water. nih.gov A rapid synthesis of various cis-[Pt(am)₂(ONO₂)₂] complexes can be achieved by reacting the corresponding cis-[Pt(am)₂I₂] precursor with silver nitrate in acetone, typically taking only 5–20 minutes at room temperature and yielding around 85%. rsc.org
The table below summarizes the influence of different anionic ligands on synthetic outcomes for cis-diamminedichloroplatinum(II).
| Starting Anion | Intermediate Complex | Key Reagent for Conversion | Advantage/Outcome |
| Chloride (Cl⁻) | [PtCl₄]²⁻ | Aqueous Ammonia | Direct but may produce byproducts like Magnus' green salt and the trans-isomer. nih.gov |
| Iodide (I⁻) | cis-[Pt(NH₃)₂I₂] | Silver Nitrate (AgNO₃) then Potassium Chloride (KCl) | High-purity synthesis of the cis-isomer with minimal byproducts. google.comgoogle.com |
| Iodide (I⁻) | cis-[Pt(NH₃)₂I₂] | Silver Nitrate (AgNO₃) | Rapidly forms the water-soluble dinitrato complex, cis-[Pt(NH₃)₂(ONO₂)₂]. rsc.org |
Precursor-Based Routes to Platinum(II) Azane Derivatives
These synthetic strategies involve multiple steps, starting from well-defined platinum precursors and converting them into the final azane complexes. These routes often provide greater control over the stereochemistry and purity of the final product.
A prevalent and highly effective method for synthesizing high-purity cis-diamminedichloroplatinum(II) utilizes potassium tetrachloroplatinate(II), K₂[PtCl₄], as the initial precursor. nih.govcdnsciencepub.comnih.gov The process involves a series of conversions, as detailed below.
A common high-yield pathway proceeds as follows:
The K₂[PtCl₄] is first converted to potassium tetraiodoplatinate(II), K₂[PtI₄].
The tetraiodo complex is then reacted with ammonium (B1175870) hydroxide (B78521) under carefully controlled pH (not exceeding ~7.5) and temperature (40°C to 60°C) conditions to form cis-diamminediiodoplatinum(II), cis-[Pt(NH₃)₂I₂]. google.comgoogle.com This step can achieve yields between 91% and 97%. google.comgoogle.com
The iodo-intermediate is reacted with a controlled amount of aqueous silver nitrate (AgNO₃) to form the soluble diaqua complex, cis-Pt(NH₃)₂(H₂O)₂₂. google.com
Finally, the addition of potassium chloride (KCl) to the diaqua complex precipitates the target product, cis-diamminedichloroplatinum(II). google.com
The table below outlines the key stages of this precursor-based synthesis.
| Step | Precursor | Reagents | Intermediate/Product | Typical Yield |
| 1 | K₂[PtCl₄] | Potassium Iodide (KI) | K₂[PtI₄] | High |
| 2 | K₂[PtI₄] | Ammonium Hydroxide (NH₄OH) | cis-[Pt(NH₃)₂I₂] | 91-97% google.comgoogle.com |
| 3 | cis-[Pt(NH₃)₂I₂] | Silver Nitrate (AgNO₃) | cis-Pt(NH₃)₂(H₂O)₂₂ | - |
| 4 | cis-Pt(NH₃)₂(H₂O)₂₂ | Potassium Chloride (KCl) | cis-[Pt(NH₃)₂Cl₂] | High |
In contrast, the trans isomer is prepared via a different precursor route. This involves adding excess ammonia to [PtCl₄]²⁻ to generate the tetraammineplatinum(II) complex, [Pt(NH₃)₄]²⁺. The subsequent addition of hydrochloric acid (HCl) to an aqueous solution of [Pt(NH₃)₄]Cl₂ precipitates the trans isomer. nih.gov
Platinum(II) azane complexes can also be synthesized from platinum(IV) precursors, a process that inherently involves a reduction of the platinum center. A representative example is the preparation of azane;carbonic acid;platinum, which can start from ammonium chloroplatinate(IV). The synthesis involves reacting the Pt(IV) precursor with reagents such as oxalic acid and strong ammonia water in a series of steps to yield the final Pt(II) complex. This method demonstrates the versatility of using higher oxidation state platinum compounds as starting materials for Pt(II) azane derivatives.
Sustainable Approaches in Platinum(II) Azane Complex Synthesis
In recent years, there has been a significant push toward developing more sustainable and environmentally friendly synthetic methods in chemistry. For platinum complexes, mechanochemistry has emerged as a powerful alternative to traditional solvent-based routes. chemrxiv.org
Mechanochemical synthesis, which involves solvent-free milling or kneading of the solid reactants, offers several advantages over conventional methods. A proof-of-concept study on the synthesis of Pt(II)-heteroleptic complexes demonstrated that this approach is not only fast, efficient, and scalable but also significantly reduces the environmental impact. chemrxiv.org
The benefits of the mechanochemical approach compared to the traditional solution-based synthesis are striking:
Reduced Reaction Time: The reaction time was reduced by a factor of eight. chemrxiv.org
Lower Energy Consumption: The method led to a 26.7-fold decrease in energy consumption. chemrxiv.org
Improved Environmental Footprint: The environmental factor (E-factor) and process mass intensity (PMI) were reduced by approximately 800-fold and 200-fold, respectively. chemrxiv.org
Crucially, the mechanochemical method was shown to be scalable and yielded a product with high purity and identical in vitro activity to the one prepared conventionally, establishing it as a viable and sustainable synthetic strategy. chemrxiv.org
The following table compares the traditional and mechanochemical synthesis for a representative Pt(II) complex, PHENSS.
| Parameter | Traditional Solution Synthesis | Mechanochemical Synthesis | Improvement Factor |
| Reaction Time | 24 hours | 3 hours | 8x chemrxiv.org |
| Energy Consumption | High | Low | 26.7x chemrxiv.org |
| Environmental Factor (E-factor) | ~16,000 | ~20 | ~800x chemrxiv.org |
| Process Mass Intensity (PMI) | ~16,000 | ~80 | ~200x chemrxiv.org |
Exploration of Green Solvents and Reaction Media
Aqueous Synthesis: Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. The synthesis of platinum(II) complexes in aqueous media represents a significant step towards more sustainable protocols. For instance, a scalable and green aqueous technique has been developed for the synthesis of a pH-activated polymer chelate of a platinum(II) compound. nih.gov This method utilizes water as the reaction medium for key steps, including the amidation of a photocaged lysine (B10760008) derivative and the subsequent reaction with the diaqua form of cisplatin (B142131) to form the final conjugate. nih.gov The common starting material for many platinum drugs, K₂[PtCl₄], is a water-soluble salt, making aqueous-based routes a natural starting point for many syntheses. nih.gov Furthermore, the synthesis of amphiphilic cisplatin analogues has been achieved using water as a solvent, demonstrating its utility even for compounds with varied solubility properties. uacj.mx
Ionic Liquids and Deep Eutectic Solvents (DES): Ionic liquids (ILs) are salts that are liquid at temperatures below 100 °C and are considered green solvents due to their low volatility and non-flammability. nih.gov They can dissolve a wide range of substances, including metal complexes, and have been investigated for their potential in the synthesis and catalysis of platinum compounds. nih.govmdpi.com
Deep Eutectic Solvents (DES) are another class of green solvents with properties similar to ionic liquids but are often cheaper and easier to prepare. nih.gov A DES is a mixture of two or more components, a hydrogen bond acceptor (HBA) and a hydrogen bond donor (HBD), which, when combined, have a significantly lower melting point than the individual components. nih.gov Their low toxicity and potential biodegradability make them attractive media for the synthesis of metal complexes. nih.gov
Other Green Solvents and Media: Research has expanded to include a variety of other environmentally benign solvents. Studies on photon upconversion involving a platinum(II) porphyrin complex have been conducted in a wide array of green solvents, including alcohols, esters, carbonates, and ethers, selected for their low toxicity and adherence to green chemistry principles. acs.org Cyclopentyl methyl ether (CPME) has also been highlighted as an environmentally benign solvent for preparing strained nitrogen-containing compounds. beilstein-journals.org In some cases, plant extracts in aqueous solutions are used not only as the medium but also as the source of reducing and capping agents for the green synthesis of platinum nanoparticles, showcasing a dual role in sustainable chemistry. mdpi.comncsu.edunih.gov
| Solvent Class | Examples | Key Green Attributes | Relevant Research Context |
|---|---|---|---|
| Aqueous | Water (H₂O) | Non-toxic, non-flammable, abundant, economical | Synthesis of platinum(II) chelates and amphiphilic cisplatin analogues nih.govuacj.mx |
| Ionic Liquids (ILs) | Imidazolium-based, Pyridinium-based | Low volatility, non-flammable, recyclable, high thermal stability | Dissolving catalysts for hydrosilylation reactions involving platinum complexes mdpi.com |
| Deep Eutectic Solvents (DES) | Choline chloride/urea | Low toxicity, biodegradable, easy to prepare, inexpensive | Considered green alternatives to ILs for various chemical processes nih.gov |
| Bio-derived/Benign | Cyclopentyl methyl ether (CPME), various esters and alcohols | Renewable sources, lower toxicity than traditional solvents | Used in photon upconversion studies with Pt(II) complexes and organolithium reactions acs.orgbeilstein-journals.org |
Atom Economy and Waste Minimization in Synthetic Protocols
A core principle of green chemistry is designing syntheses that maximize the incorporation of all reactant materials into the final product, a concept known as atom economy. jddhs.comrsc.org High atom economy minimizes the formation of byproducts and waste, leading to more efficient and environmentally friendly processes. jocpr.com This is particularly important in the pharmaceutical industry, which historically has high Environmental Factors (E-factors), signifying a large amount of waste generated per kilogram of product. mdpi.com
Waste Minimization Strategies:
Catalysis: The use of catalysts is a powerful strategy for improving atom economy and reducing waste. sustainability-directory.com Catalytic processes, by definition, use sub-stoichiometric amounts of a substance to facilitate a reaction without being consumed, leading to less waste. jocpr.comsustainability-directory.com For instance, platinum-based heterogeneous catalysts are used in hydrogenation reactions, allowing for efficient conversions under mild conditions. jddhs.com
Process Optimization: Beyond reaction design, waste can be minimized by optimizing reaction conditions. For example, in the synthesis of certain platinum(II) diaminocyclohexane complexes, it was found that controlling the reaction temperature was crucial to prevent the reduction of Pt(II) to Pt(0), which would diminish the yield and create waste. mdpi.com Similarly, avoiding the formation of impurities like Magnus' green salt in cisplatin synthesis through methods like the Dhara procedure improves the purity of the final product and reduces waste from purification steps. nih.goviitk.ac.in
| Strategy | Description | Impact on Synthesis of Platinum Complexes | Example/Concept |
|---|---|---|---|
| High Atom Economy | Designing reactions to maximize the incorporation of reactant atoms into the final product. rsc.orgjocpr.com | Reduces the formation of unwanted byproducts and improves resource efficiency. | Addition reactions are inherently atom-economical. Evaluating substitution reactions for byproducts (e.g., AgI in some cisplatin syntheses). iitk.ac.in |
| Catalysis | Using a substance to increase the rate of a reaction without being consumed itself. sustainability-directory.com | Allows for reactions under milder conditions, can improve selectivity, and reduces stoichiometric waste. jddhs.com | Platinum itself is a key catalyst in many organic reactions, highlighting the importance of catalytic cycles in green chemistry. jddhs.comjocpr.com |
| One-Pot Syntheses | Performing multiple consecutive reactions in a single reactor. rsc.org | Avoids purification of intermediates, saving solvents, time, and energy while reducing material loss. | A strategy to improve the overall efficiency and reduce the E-Factor of a multi-step synthesis. rsc.org |
| Process Control | Careful management of reaction parameters like temperature, pH, and concentration. | Prevents side reactions and degradation of the product, thus maximizing yield and minimizing waste. | Maintaining temperature at 80 °C to prevent Pt(II) reduction during the synthesis of diaminocyclohexane platinum complexes. mdpi.com |
Structural Elucidation and Coordination Geometry
Detailed Analysis of the Square Planar Geometry of Platinum(II) Azane (B13388619) Complexes
Platinum(II) complexes predominantly adopt a square planar geometry, a feature derived from its d⁸ electron configuration. nih.gov This arrangement places the platinum atom at the center of a square, with four ligands occupying the corners. This geometry is fundamental to the behavior of these complexes, including well-known therapeutic agents. libretexts.orglibretexts.org
The distance between the central platinum atom and the nitrogen atom of the azane (ammine) ligand is a critical parameter. X-ray diffraction studies of tetraammineplatinum(II) nitrate (B79036), Pt(NH₃)₄₂, have determined the Pt-N bond lengths to be 2.0471 Å and 2.0519 Å. researchgate.net These values are consistent with the mean Pt-N bond distances observed in a wide range of platinum(II) complexes featuring N-donor ligands, which typically average around 2.04 Å. semanticscholar.org In complexes with polydentate amine ligands, variations in bond lengths can occur; for instance, the Pt-N bond to a central nitrogen atom can be shorter (e.g., 1.968 Å) compared to the bonds with outer nitrogen atoms (e.g., 2.027 Å). semanticscholar.org
The orientation of the amine ligands relative to the platinum coordination plane is also influenced by steric factors. In complexes containing substituted amine ligands like picoline, the pyridine ring's orientation is dictated by steric hindrance. For example, in the trans isomer of [PtCl₂(NH₃)(2-picoline)], the pyridine ring is tilted by 69° with respect to the platinum square plane, a significant deviation from the nearly perpendicular arrangement seen in the cis isomer. acs.org This tilting minimizes unfavorable interactions between the ligand's methyl group and adjacent ligands. acs.org
Table 1: Representative Pt-N Bond Lengths in Platinum(II) Azane and Related Amine Complexes
| Compound | Pt-N Bond Length (Å) | Reference |
|---|---|---|
[Pt(NH₃)₄](NO₃)₂ |
2.0471, 2.0519 | researchgate.net |
| Pt(II) with monodentate amine ligands | 2.04 (mean) | semanticscholar.org |
| Pt(II) with terpyridine (central N) | 1.968 | semanticscholar.org |
| Pt(II) with terpyridine (outer N) | 2.027 | semanticscholar.org |
In an ideal square planar geometry, the angles between adjacent ligands are 90°, and the angle between ligands in a trans position is 180°. libretexts.org However, in real molecules, deviations from these ideal angles are common due to ligand-ligand repulsion, chelation effects, and crystal packing forces. semanticscholar.org For instance, in Pt(NH₃)₄₂, the N-Pt-N bond angles are 89.24°, showing a slight but measurable distortion from the perfect 90° angle. researchgate.net
More significant distortions are observed in complexes with chelating ligands, where the ligand's structure constrains the bond angles. Polydentate ligands like terpyridine can create five-membered chelate rings where the N-Pt-N "bite angle" is significantly compressed to around 80.7°. semanticscholar.org Such distortions can influence the complex's reactivity and ability to interact with biological macromolecules. While some complexes maintain a high degree of planarity, others can exhibit tetrahedral or square pyramidal distortions due to electronic or steric effects. researchgate.net
Table 2: Inter-Ligand N-Pt-N Angles in Platinum(II) Azane and Amine Complexes
| Complex Type | N-Pt-N Angle (°) | Deviation from Ideal 90° | Reference |
|---|---|---|---|
| Ideal Square Planar | 90.0 | 0.0 | libretexts.org |
[Pt(NH₃)₄](NO₃)₂ |
89.24 | -0.76 | researchgate.net |
| Pt(II) with terpyridine (chelate ring) | 80.7 (mean) | -9.3 | semanticscholar.org |
| Pt(II) with ethylenediamine (B42938) (chelate ring) | 89.3 (mean) | -0.7 | semanticscholar.org |
Investigation of Axial Interactions and Weak Coordination Bonds
While the primary coordination in Pt(II) complexes is square planar, weak interactions can occur at the axial positions, perpendicular to the main coordination plane. rsc.org These interactions are typically noncovalent and can involve solvent molecules or other nearby species. rsc.org In some crystal structures, intermolecular Pt···Pt interactions are observed, where the platinum centers of adjacent square planar complexes align. nih.govacs.org These interactions, with distances ranging from 3.591 Å to over 4 Å, can influence the material's photophysical properties. acs.orgnih.gov
The seemingly unoccupied axial positions of a square planar complex can interact with surrounding solvent molecules. rsc.org Although these interactions are much weaker than the primary Pt-ligand bonds, they can lead to a tetragonally elongated octahedral first hydration shell in aqueous solutions. rsc.org In crystal structures, solvent molecules can be found in close proximity to the platinum center. For example, the crystallization of tetraammineplatinum(II) dichloride from liquid ammonia (B1221849) results in a structure where solvent ammonia molecules surround the complex cations. researchgate.net These solvent interactions can play a role in the initial steps of ligand substitution reactions.
Steric hindrance from bulky ligands can significantly influence the geometry and reactivity of platinum(II) complexes. rsc.orgnih.gov Large substituents on the coordinating ligands can prevent or hinder the approach of other molecules, including those that might engage in axial interactions. rsc.org Furthermore, steric crowding can be a driving force for distortions from ideal planarity. To alleviate strain, ligands may tilt or twist, which in turn can alter the accessibility of the axial positions and modulate the electronic properties of the metal center. acs.org In some cases, steric pressure from bulky groups can lead to the formation of less common coordination geometries. nih.gov
Stereochemical Aspects of Platinum(II) Azane Complexes
Stereoisomers are molecules that have the same chemical formula and connectivity but differ in the spatial arrangement of their atoms. For square planar complexes of the type [Pt(NH₃)₂X₂], such as cisplatin (B142131), geometric isomerism is a critical feature. libretexts.orglibretexts.org This leads to the existence of cis and trans isomers. studymind.co.ukcognitoedu.org
In the cis isomer (e.g., cisplatin), the two ammine ligands are adjacent to each other, at a 90° angle. libretexts.org In the trans isomer (transplatin), the ammine ligands are on opposite sides of the platinum atom, at a 180° angle. libretexts.org This seemingly subtle difference in geometry leads to vastly different chemical and biological properties. libretexts.orgnih.gov Cisplatin is a potent anticancer drug, while transplatin is largely inactive. nih.govstudymind.co.uk The different spatial arrangement of the ligands affects how the molecules can interact with and bind to biological targets like DNA. libretexts.orgstudymind.co.uk The distinction between these isomers is fundamental, and they are considered different chemical compounds with unique physical properties, such as solubility. libretexts.orglibretexts.org A classic chemical method for distinguishing between them is the Kurnakov test, which relies on their differential reaction with thiourea (B124793). nih.gov
Isomerism (cis-/trans-) and Diastereomeric Considerations
The square planar geometry of azane;platinum(2+) complexes gives rise to stereoisomerism, where compounds have the same chemical formula and connectivity but differ in the spatial arrangement of their atoms. nih.govlibretexts.org
A prominent form of stereoisomerism in these complexes is cis-trans (or geometric) isomerism. This occurs in complexes of the type [PtA₂B₂], such as diamminedichloroplatinum(II) ([PtCl₂(NH₃)₂]), where A and B are different ligands. The cis-isomer has the identical ligands adjacent to each other, at a 90° angle, while the trans-isomer has them on opposite sides, at a 180° angle. libretexts.org These isomers exhibit distinct physical and chemical properties. For instance, trans-platin is more soluble in water than cis-platin. libretexts.org
| Parameter | cis-[PtCl₂(NH₃)₂] | trans-[PtCl₂(NH₃)₂] |
|---|---|---|
| Pt-Cl Bond Length (Å) | ~2.32 | ~2.30 |
| Pt-N Bond Length (Å) | ~2.05 | ~2.05 |
| Cl-Pt-Cl Bond Angle (°) | ~91 | 180 |
| N-Pt-N Bond Angle (°) | ~92 | 180 |
| Cl-Pt-N Bond Angle (°) | ~90 and ~177 | ~90 |
When the ligands themselves are chiral, this introduces the possibility of diastereomers. For instance, in platinum(II) complexes with chiral diamine ligands, such as derivatives of 1,2-diaminocyclohexane (DACH), different stereoisomers can be formed (e.g., (R,R)-DACH, (S,S)-DACH). researchgate.net These diastereomers, which are stereoisomers that are not mirror images of each other, can exhibit different biological activities. This difference is often attributed to their diastereoselective interactions with other chiral biomolecules, such as DNA. researchgate.netnih.gov
| Complex | Chiral Ligand Configuration | Relative Cytotoxicity |
|---|---|---|
| [PtCl₂(DACH)] | (R,R) | Generally higher |
| [PtCl₂(DACH)] | (S,S) | Generally lower |
| [Pt(oxalate)(trans-bicyclo[2.2.2]octane-7,8-diamine)] | (7R,8R) | More effective |
| [Pt(oxalate)(trans-bicyclo[2.2.2]octane-7,8-diamine)] | (7S,8S) | Less effective |
Conformational Landscapes of Chiral Platinum(II) Polyamine Complexes
The flexibility of chelate rings in chiral platinum(II) polyamine complexes leads to the existence of multiple conformations. The study of the conformational landscape of these complexes is crucial for understanding their reactivity and interactions with biological targets. Computational methods, such as Density Functional Theory (DFT), have been employed to explore the potential energy surfaces of these molecules. sigmaaldrich.com
For chiral tetraamine Pt(II) coordination complexes, the potential energy surfaces can be mapped by systematically varying key dihedral angles within the ligand backbone. These calculations often reveal a strong preference for a particular diastereomer. The stability of the preferred conformations is not solely due to steric factors but is also influenced by electronic interactions, such as those between phenyl groups on the ligand and the platinum(II) center, as well as with the amine groups. sigmaaldrich.com
Research on the conformational landscape of these complexes has shown that specific combinations of dihedral angles correspond to energy minima, representing the most stable conformations. The energy differences between various conformers can provide insights into the conformational flexibility of the complex.
| Parameter | Description |
|---|---|
| Computational Method | DFT (B3LYP/LANL2DZ) |
| Key Dihedral Angles | θ (C12-C15-C34-C37) and ψ (C24-C17-C31-C48) |
| Energetic Preference | Strong preference for one diastereomer |
| Stabilizing Interactions | Electronic interactions between phenyl groups and the Pt(II) ion, and with amine groups |
Quantum Chemical and Theoretical Investigations of Azane;platinum 2+ Systems
Electronic Structure and Bonding Analysis
A thorough understanding of the electronic structure and the nature of the chemical bonds within azane (B13388619);platinum(2+) complexes is fundamental to elucidating their stability and reactivity. Computational chemistry offers a powerful toolkit for this purpose, with methods such as Molecular Orbital (MO) Theory, Density Functional Theory (DFT), and Natural Bond Orbital (NBO) analysis providing detailed electronic insights.
Molecular Orbital (MO) theory is instrumental in describing the covalent interactions between the platinum center and the nitrogen atoms of the azane ligands. In a typical square planar platinum(II) complex with ammine ligands, the interaction involves the combination of the metal's d-orbitals with the lone pair orbitals of the nitrogen atoms.
The application of MO theory to transition metal complexes allows for a detailed description of the metal-ligand bonding. dalalinstitute.com A transition metal ion, such as platinum(II), possesses nine valence atomic orbitals, comprising five nd, one (n+1)s, and three (n+1)p orbitals, which are suitable for forming bonding interactions with ligands. dalalinstitute.com The combination of atomic orbitals from the metal center and the surrounding ligands results in the formation of new molecular orbitals. dalalinstitute.com
In the context of azane;platinum(2+) complexes, the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular interest. The HOMO is often predominantly metal-based, with significant character from the 5dz2-6s orbitals, while the LUMO can exhibit a π*(Pt-N) antibonding character. escholarship.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that influences the chemical reactivity and stability of the complex.
The bonding in these complexes can be further understood by considering the symmetry of the metal and ligand orbitals. In an octahedral complex, for instance, the t2g orbitals of the metal center often remain non-bonding. dalalinstitute.com In square planar complexes, the dxy and dx2-y2 orbitals are typically non-bonding. escholarship.org The additive overlap of metal and ligand orbitals leads to the formation of bonding molecular orbitals, which are lower in energy, while subtractive overlap results in higher-energy antibonding molecular orbitals. dalalinstitute.com
| Molecular Orbital | Primary Character | Description |
| HOMO | Metal-based (5dz2-6s) | Highest energy orbital containing electrons, crucial for electron donation. |
| LUMO | π*(Pt-N) antibonding | Lowest energy orbital without electrons, important for electron acceptance. |
| Non-bonding | Metal-based (dxy, dx2-y2) | Orbitals that do not significantly participate in bonding with the ligands. |
Density Functional Theory (DFT) has become a cornerstone in the computational study of transition metal complexes due to its balance of accuracy and computational cost. researchgate.net DFT calculations are widely used to predict the geometric and electronic structures of platinum-containing species. researchgate.net
DFT studies on azane;platinum(2+) complexes provide valuable data on bond lengths and angles, which are indicative of bond strength. For instance, in a cis-[Pt(3-amino-1,2,4-triazole)2Cl2] complex, the calculated Pt-N bond lengths were found to be approximately 2.064 Å, which is in good agreement with experimental values. uctm.edu The Pt-Cl bond lengths were calculated to be around 2.356 Å. uctm.edu These computational results allow for a detailed comparison with experimental data, thereby validating the theoretical models used.
The distribution of electronic charge within the molecule is another critical aspect that can be investigated using DFT. The molecular electrostatic potential (MEP) surface and natural charge population analysis are common methods to visualize and quantify charge distribution. uctm.edu In a study of a platinum(II) complex with an s-triazine based ligand, it was found that the charge on the Pt(II) ion was reduced from +2.0 to +0.5 due to significant electron density transfer from the ligands. mdpi.com The amount of electron transfer from the chloride and triazine ligands was calculated to be 0.56 e and 0.95 e, respectively. mdpi.com
| Parameter | Calculated Value | Method |
| Pt-N Bond Length | 2.064 Å | DFT/B3LYP |
| Pt-Cl Bond Length | 2.356 Å | DFT/B3LYP |
| Charge on Pt | +0.5 e | DFT |
| Electron Transfer from Cl- | 0.56 e | DFT |
| Electron Transfer from Triaz- | 0.95 e | DFT |
Natural Bond Orbital (NBO) analysis is a powerful technique used to study intramolecular and intermolecular bonding and interactions. It provides a localized, intuitive picture of the electronic structure by transforming the delocalized molecular orbitals into localized orbitals that correspond to chemical bonds and lone pairs.
NBO analysis can elucidate the nature of the Pt-N bond by examining the hybridization of the atomic orbitals and the donor-acceptor interactions between the ligands and the metal center. researchgate.net The interaction between the filled lone pair orbitals of the nitrogen atoms (Lewis bases) and the empty orbitals of the platinum(II) ion (Lewis acid) can be quantified in terms of stabilization energies. cuni.cz
In a study of a platinum(II) complex, NBO analysis revealed that the Pt-N bonds are formed from sp1.57 hybrids on the nitrogen atoms. researchgate.net The stability of the molecule arising from hyperconjugative interactions and charge delocalization can also be analyzed using NBO. researchgate.net The stabilization energy associated with the delocalization of electrons from a donor NBO to an acceptor NBO can be estimated using second-order perturbation theory. researchgate.net
| Interaction | Donor NBO | Acceptor NBO | Stabilization Energy (E(2)) |
| Pt-N σ bond | N lone pair (sp1.57) | Pt empty orbitals | (Specific values depend on the complex) |
Computational Modeling of Reaction Energy Surfaces and Transition States
Computational modeling plays a crucial role in understanding the reactivity of azane;platinum(2+) complexes by mapping out reaction energy surfaces and identifying transition states. This knowledge is vital for predicting reaction mechanisms and kinetics.
The activation energy (Ea) is a key parameter that determines the rate of a chemical reaction. Computational methods, particularly DFT, are frequently used to calculate the activation energies for elementary steps in the reaction mechanisms of platinum complexes. digitellinc.com The calculation of activation energies can be computationally expensive, but it provides critical insights into the feasibility of a particular reaction pathway. chemrxiv.org
Machine learning-based approaches have also emerged as a promising tool for the prediction of activation energies, offering a faster alternative to explicit DFT calculations. digitellinc.comchemrxiv.org These models are trained on large databases of calculated activation energies and can predict the activation energy for a new reaction with reasonable accuracy. digitellinc.com For instance, a machine learning model for reactions on metal surfaces achieved a mean absolute error of 0.14 eV for the prediction of activation energies. digitellinc.com
| Reaction Step | Computational Method | Predicted Activation Energy |
| Ligand Exchange | DFT | (Specific values depend on the reaction) |
| Hydrolysis | DFT | (Specific values depend on the reaction) |
Computational approaches are instrumental in elucidating the detailed mechanistic pathways of reactions involving azane;platinum(2+) complexes. By calculating the energies of reactants, products, intermediates, and transition states, a complete reaction energy profile can be constructed.
DFT calculations have been successfully employed to explore various reaction pathways for oxidative addition reactions to palladium(0) complexes, which share similarities with reactions of platinum(II) complexes. researchgate.net These studies can identify stable intermediates and the transition states connecting them, providing a plausible mechanism for the reaction. researchgate.net For example, in the hydrogenation of formamide (B127407) catalyzed by platinum clusters, DFT calculations combined with the Nudged Elastic Band (NEB) method were used to construct the minimum energy pathways and evaluate the energy barriers of the reaction. mdpi.com
The hydrolysis of cisplatin (B142131), a key activation step in its anticancer activity, has been extensively studied using DFT. These studies have revealed the structures of the hydrolysis products and the thermodynamic parameters for the equilibrium between the parent complex and its aquated forms. researchgate.net Such computational insights are crucial for understanding how these drugs interact with biological targets like DNA.
Theoretical Prediction and Interpretation of Spectroscopic Parameters
Quantum chemical calculations have become an indispensable tool for predicting and interpreting the spectroscopic parameters of platinum(II) ammine complexes, providing insights that are often difficult to obtain through experimental means alone. These computational methods allow for the detailed analysis of nuclear magnetic resonance (NMR), infrared (IR), Raman, and ultraviolet-visible (UV-Vis) spectra, which are crucial for characterizing the electronic structure and bonding within these molecules.
Density Functional Theory (DFT) is a commonly employed method for predicting the spectroscopic properties of platinum complexes. nih.gov For NMR spectroscopy, theoretical calculations can accurately predict chemical shifts (δ) and coupling constants (J), which are highly sensitive to the electronic environment of the nuclei. For instance, calculations of 195Pt, 15N, and 13C NMR parameters in platinum ammine complexes have been used to establish trans- and cis-influence series for various ligands. uq.edu.au The trans-influence, the effect of a ligand on the bond opposite to it, is particularly evident in the 1J(Pt-N) coupling constants. uq.edu.au Theoretical studies have shown that changes in 1J(Pt-N) trans to a ligand Z depend primarily on the Pt 6s orbital's contribution to the Pt-N bond. uq.edu.au Furthermore, a good agreement between calculated and experimental NMR parameters can be achieved if the effects of replacing ligands are treated as additive. uq.edu.au For carbon atoms directly bonded to the platinum center, it has been shown that fully relativistic computational approaches are necessary to achieve high accuracy in predicting 13C NMR shifts. mdpi.com
Vibrational spectroscopy, including IR and Raman, provides information about the molecular vibrations and, by extension, the strength and nature of chemical bonds. DFT calculations can predict vibrational frequencies with a high degree of accuracy, although a scaling factor is often applied to the calculated frequencies to correct for approximations in the theoretical model and the neglect of anharmonicity. researchgate.net These calculations are crucial for assigning specific vibrational modes observed in experimental spectra. For example, the Pt-N stretching vibration in a cis-diammineplatinum(II) complex was identified around 534 cm-1 with the aid of theoretical predictions. researchgate.net Combining experimental IR and Raman spectroscopy with DFT calculations has been successfully used to assign vibrational modes for hydrated cis-diammineplatinum(II) ions in aqueous solutions. diva-portal.org
Theoretical predictions of UV-Vis spectra are used to understand the electronic transitions within the molecule. Time-dependent DFT (TD-DFT) is the most common method for this purpose. These calculations can help assign the absorption bands observed in experimental spectra to specific electronic transitions, such as metal-to-ligand charge transfer (MLCT), ligand-to-metal charge transfer (LMCT), or d-d transitions. rsc.orgnih.gov The analysis of these transitions provides fundamental insights into the electronic structure and reactivity of the platinum complex.
| Complex/System | Spectroscopic Parameter | Experimental Value | Calculated Value | Computational Method | Reference |
|---|---|---|---|---|---|
| cis-Pt(15NH3)2Cl2 | 1J(Pt-N) | ~305 Hz | Good agreement with experiment | DFT | uq.edu.au |
| cis-diammine(orotato)platinum(II) | Pt-N Stretching Freq. (IR) | ~534 cm-1 | Good agreement after scaling | DFT/B3LYP | researchgate.net |
| [Pt(C2H4)(PPh3)2] derivative | 13C NMR Shift (Pt-C) | - | RMSE = 3.7 ppm | mDKS (relativistic DFT) | mdpi.com |
| cis-Pt(NH3)2(H2O)22+ | Pt-O Stretch (Raman) | ~365 cm-1 (axial) | Qualitative agreement | Simplified DFT | diva-portal.org |
Solvation Models and Their Impact on Computational Outcomes
The chemical behavior of azane;platinum(2+) complexes, particularly in biological systems, is critically influenced by their interaction with the solvent, which is typically water. Accurately modeling these solute-solvent interactions is paramount for obtaining meaningful computational results. Theoretical studies employ two main strategies to account for solvation: continuum solvation models and models that include explicit solvent molecules.
Continuum solvation models treat the solvent as a continuous, uniform dielectric medium rather than as individual molecules. wikipedia.org This approach significantly reduces computational cost, making it a popular choice for many studies. wikipedia.org The solute is placed within a cavity carved out of this dielectric continuum, and the electrostatic interaction between the solute's charge distribution and the polarized dielectric is calculated self-consistently. gaussian.comq-chem.com
The Polarizable Continuum Model (PCM) is one of the most widely used methods. wikipedia.orguni-muenchen.de In PCM, the solute cavity is typically constructed from a union of interlocking spheres centered on the atoms. gaussian.com The Self-Consistent Reaction Field (SCRF) is the general term for the theoretical framework where the solute is subjected to a reaction field from the polarized solvent, and PCM is a specific implementation of this concept. gaussian.comruc.dk The Integral Equation Formalism variant of PCM (IEFPCM) is a robust and widely used default in many quantum chemistry software packages. gaussian.com Another related model is the Conductor-like Screening Model (COSMO).
These models have been applied to study azane;platinum(2+) systems, for example, in predicting their spectroscopic properties and reaction energetics. nih.govdiva-portal.org The choice of the continuum model can influence the outcome of the calculations. A study on the far-infrared spectra of cisplatin found that the Conductor-like Polarizable Continuum Model (CPCM) in combination with the M06-L functional yielded results in good agreement with experimental data. nih.gov The Solvation Model based on Density (SMD) is another effective continuum model that has been shown to provide accurate solvation energies for various systems. nih.gov While computationally efficient, a key limitation of continuum models is their inability to account for specific, short-range interactions between the solute and individual solvent molecules, such as hydrogen bonding, which can be crucial for the reactivity of platinum complexes. diva-portal.orgresearchgate.net
| DFT Functional | Solvation Model | Mean Absolute Deviation (MAD) from Experiment (cm-1) | Standard Deviation (SD) (cm-1) | Reference |
|---|---|---|---|---|
| M06-L | CPCM | 6.8 | 9.1 | nih.gov |
| Various | Gas Phase (No Model) | Higher MAD/SD values | - | nih.gov |
| Various | SMD | Generally good performance | - | nih.gov |
To capture specific solute-solvent interactions, theoretical studies can incorporate a small number of individual solvent molecules—most commonly water—explicitly in the quantum mechanical calculation. This "microsolvation" approach typically involves placing one or more solvent molecules in the first solvation shell of the solute, often positioned to form hydrogen bonds with the complex. nih.govresearchgate.net This hybrid approach often combines the explicit solvent molecules with a continuum model to account for the bulk solvent effects further away. diva-portal.org
Studies on cisplatin and its aquated derivatives have demonstrated the profound impact of including explicit water molecules. For the hydrolysis of cisplatin, a critical activation step, calculations that include explicit water molecules yield reaction energy barriers that are in better agreement with experimental values compared to calculations using only gas-phase or continuum models. diva-portal.orgresearchgate.net The explicit water molecules can stabilize transition states by forming hydrogen-bond networks, thereby lowering the activation energy. nih.gov For example, the inclusion of explicit water molecules was found to significantly reduce the Gibbs free activation energy for the reaction of cisplatin with DNA bases. nih.gov
First-principles molecular dynamics simulations, such as the Car-Parrinello method, take this a step further by treating a larger number of solvent molecules explicitly and allowing them to move dynamically. researchgate.net Such simulations have shown that hydrogen bonding between solvent water molecules and the platinum complex is stronger in the hydrolyzed products than in the initial cisplatin reactant, providing a thermodynamic driving force for the reaction. researchgate.net While computationally intensive, these studies provide a more detailed and accurate picture of the reaction mechanism and the crucial role of the solvent environment. diva-portal.orgnih.gov It has been concluded that adding explicit solvation provides a better representation of cisplatin's activation than using a continuum (SCRF) model alone. diva-portal.org
Reaction Mechanisms and Chemical Reactivity of Platinum Ii Azane Complexes
Ligand Exchange and Substitution Mechanisms
Ligand substitution reactions in square-planar d8 metal complexes, such as those of Platinum(II), are central to their chemical behavior. libretexts.org These processes involve the replacement of one ligand by another and are profoundly influenced by the nature of the metal center, the ligands involved, and the reaction conditions. fiveable.me
Characterization of Associative and Dissociative Pathways
Substitution reactions in square-planar Pt(II) complexes predominantly proceed through associative mechanisms. libretexts.orgfiveable.me This pathway is characterized by the initial addition of an incoming ligand (nucleophile) to the metal center, forming a higher-coordination intermediate, before the departure of the leaving group. wikipedia.orgfiveable.me
Associative (A) and Associative Interchange (Ia) Mechanisms : In a pure associative (A) mechanism, a distinct five-coordinate intermediate, typically with a trigonal bipyramidal geometry, is formed. fiveable.mewikipedia.org The formation of this intermediate is often the rate-determining step. fiveable.me The reaction is characterized by a negative entropy of activation, indicating an increase in order as the incoming ligand binds to the complex in the transition state. wikipedia.org The associative interchange (Ia) mechanism is similar, but a well-defined intermediate is not observed; instead, the reaction proceeds through a transition state where the bond to the incoming ligand is forming as the bond to the leaving group is breaking. wikipedia.orgnih.gov For ligands with weak sigma-donation and pi-back-donation abilities, substitutions are often described by an associative interchange (Ia) mechanism. nih.gov
Dissociative (D) and Dissociative Interchange (Id) Mechanisms : In contrast, a dissociative (D) mechanism involves the initial departure of the leaving group to form a three-coordinate intermediate, which is then rapidly attacked by the incoming ligand. fiveable.mefiveable.me This pathway is less common for square-planar Pt(II) complexes but can be facilitated by certain electronic and steric factors. For instance, in complexes with ligands that have a very strong sigma-donating ability, such as methyl (CH₃⁻) or hydride (H⁻), the substitution can proceed via a dissociative interchange (Id) mechanism. nih.gov
The choice between these pathways is influenced by factors including the electron richness of the metal center, the steric bulk of the ligands, and the nature of the solvent. fiveable.me
Quantification of the Trans Effect in Platinum(II) Azane (B13388619) Systems
The trans effect is a kinetic phenomenon that describes the influence of a coordinated ligand on the rate of substitution of the ligand positioned trans to it. adichemistry.com This is distinct from the trans influence, which is a thermodynamic ground-state effect describing the weakening of the bond trans to a particular ligand. nih.govadichemistry.com
The magnitude of the kinetic trans effect is generally quantified by comparing the rates of substitution for a common leaving group positioned trans to different ligands. The established series for the trans effect is: CN⁻ > CO > C₂H₄ > PR₃ > H⁻ > CH₃⁻ > SCN⁻ > I⁻ > Br⁻ > Cl⁻ > py > NH₃ > OH⁻ > H₂O
The underlying mechanisms of the trans effect are explained by two primary theories:
Sigma-Donation (Polarization Theory) : Strong sigma-donating ligands polarize the metal center, weakening the bond of the ligand positioned trans to it. nih.govresearchgate.net This weakening of the trans bond, or trans influence, facilitates its cleavage. nih.gov The strength of this sigma-donation is correlated with the elongation of the Pt-ligand bond trans to it. nih.govcuni.cz
A density functional theory study on trans-Pt[(NH₃)₂(H₂O)T]ⁿ⁺ complexes showed that the kinetic trans effect strength correlates proportionally with the sigma-donation ability of the trans-ligand (T), except for ligands with strong pi-back-donation capabilities which further stabilize the transition state. nih.govcuni.cz
Kinetics of Ligand Substitution and Influence of Incoming/Leaving Groups
The kinetics of ligand substitution in Pt(II) azane complexes typically follow a two-term rate law, consistent with an associative pathway:
Rate = k₁[Complex] + k₂[Complex][Y]
Here, [Complex] is the concentration of the platinum complex and [Y] is the concentration of the incoming ligand (nucleophile). The k₁ pathway corresponds to a solvent-assisted route, while the k₂ pathway represents the direct nucleophilic attack by Y.
Influence of the Incoming Group (Nucleophile) : The rate of substitution is highly dependent on the nature of the incoming ligand. libretexts.org For the soft Pt(II) metal center, soft nucleophiles (those that are large and easily polarizable) react more quickly. rsc.orgtandfonline.com The order of reactivity for various nucleophiles generally follows their nucleophilicity towards Pt(II). For example, the reactivity of nucleophiles in substitution reactions with Pt(II) amine complexes was found to decrease in the order: thiourea (B124793) (TU) > L-methionine (L-Met) > L-histidine (L-His) > guanosine-5'-monophosphate (B10773721) (5'-GMP). rsc.org This highlights the preference for sulfur-donor nucleophiles over nitrogen-donor nucleophiles. rsc.orgtandfonline.com
| Complex | Incoming Ligand (Y) | Leaving Group (X) | Rate Constant (k₂) M⁻¹s⁻¹ | Temperature (°C) |
|---|---|---|---|---|
| cis-[PtCl₂(NH₃)(2-picoline)] | H₂O | Cl⁻ | 2.6 x 10⁻⁵ (s⁻¹) | 4 |
| trans-[PtCl₂(NH₃)(3-picoline)] | H₂O | Cl⁻ | 12.7 x 10⁻⁵ (s⁻¹) | 4 |
| trans-[PtCl₂(NH₃)(4-picoline)] | H₂O | Cl⁻ | 5.2 x 10⁻⁵ (s⁻¹) | 4 |
| [Pt(DMEAImiPr)Cl₂] | Thiourea | Cl⁻ | 0.178 | 25 |
| [Pt(DMEAImiPr)Cl₂] | L-Methionine | Cl⁻ | 0.016 | 25 |
Note: The rate constants for the picoline complexes are first-order (k₁) for the aquation reaction. Data sourced from multiple studies. rsc.orgnih.gov
Hydrolysis and Aquation Pathways of Platinum(II) Azane Complexes
Hydrolysis, also known as aquation, is a specific type of ligand substitution reaction where a coordinated ligand is replaced by a water molecule. nih.govyoutube.com This process is a crucial activation step for many platinum complexes, particularly in biological environments where the concentration of other potential ligands like chloride is low. pensoft.netresearchgate.netnih.gov
Mechanism of Water Coordination and Proton Transfer
The aquation of a Pt(II) azane complex, such as the conversion of a chloro-complex to an aqua-complex, proceeds via a general Sₙ2 pathway, consistent with the associative mechanism described previously. nih.gov
The process can be represented as: [Pt(NH₃)₂Cl₂] + H₂O ⇌ [Pt(NH₃)₂(H₂O)Cl]⁺ + Cl⁻
This first aquation step is often rate-determining. nih.gov A second aquation can follow, particularly in environments with very low chloride concentration: [Pt(NH₃)₂(H₂O)Cl]⁺ + H₂O ⇌ [Pt(NH₃)₂(H₂O)₂]²⁺ + Cl⁻
Once coordinated, the water molecule becomes significantly more acidic than free water due to the polarization of the O-H bonds by the positively charged Pt(II) center. britannica.com This facilitates proton transfer (deprotonation) to a solvent water molecule, establishing an equilibrium between the aqua and hydroxo species: [Pt(NH₃)₂(H₂O)₂]²⁺ ⇌ [Pt(NH₃)₂(H₂O)(OH)]⁺ + H⁺
This acid-base equilibrium is established very rapidly. britannica.com The extent of deprotonation is dependent on the pH of the solution.
Stability of Aqua and Hydroxo Species in Aqueous Media
The aqua and hydroxo species of platinum(II) azane complexes exist in a pH-dependent equilibrium in aqueous solutions. The stability and relative concentrations of these species are governed by their acidity constants (pKa).
The coordinated water in diaqua adducts exhibits two pKa values. For instance, for the diaqua adduct of a trans-diamminepicolineplatinum(II) complex, the pKa values were determined to be 4.03 and 7.01. nih.gov The first pKa is significantly lower than that of related cis complexes, indicating higher acidity. nih.gov At physiological pH (~7.4), the monohydroxo species ([Pt(NH₃)₂(H₂O)(OH)]⁺) is expected to be a major component. nih.gov
| Complex Aqua Adduct | pKa1 | pKa2 |
|---|---|---|
| trans-[Pt(NH₃)(2-picoline)(H₂O)₂]²⁺ | 4.03 | 7.01 |
| trans-[Pt(NH₃)(3-picoline)(H₂O)₂]²⁺ | 3.97 | 6.78 |
| trans-[Pt(NH₃)(4-picoline)(H₂O)₂]²⁺ | 3.94 | 6.88 |
| cis-[Pt(NH₃)₂(H₂O)(OH)]⁺ (for the terminal aqua ligand) | ~5 | - |
Data sourced from multiple studies. nih.govresearchgate.net
Redox Chemistry and Electrochemical Behavior
The redox chemistry of platinum(II) azane complexes is fundamental to their diverse applications, particularly in catalysis. This section examines the transitions between different oxidation states and the involvement of these species in electrocatalytic processes.
Oxidation State Transitions of Platinum(II) in Ammine Environments
Platinum complexes are well-known to exist in multiple oxidation states, with platinum(II) (a d⁸ metal ion) and platinum(IV) (a d⁶ metal ion) being the most stable and common. pitt.edu Platinum(II) complexes, including those with ammine (azane) ligands, are typically four-coordinate with a square-planar geometry. pitt.eduwikipedia.org In contrast, platinum(IV) complexes are generally six-coordinate and adopt an octahedral geometry. pitt.edumdpi.com
The transition from platinum(II) to platinum(IV) occurs through oxidative addition, where a molecule is added to the metal center, increasing the coordination number by two and the oxidation state by two units. mdpi.com For instance, the oxidation of square planar Pt(II) complexes with hydrogen peroxide typically yields trans-dihydroxido Pt(IV) complexes. mdpi.com Conversely, the transition from platinum(IV) to platinum(II) proceeds via reductive elimination, a process that is crucial in many catalytic cycles. Pt(IV) complexes can act as prodrugs that are reduced in vivo to the active Pt(II) species by biological reducing agents like glutathione, releasing their axial ligands in the process. mdpi.com The ease of this reduction is influenced by the nature of these axial ligands. mdpi.com
While Pt(II) and Pt(IV) are the most prevalent, the platinum(III) oxidation state can be accessed, often as a transient intermediate. Electrochemical studies have shown that mononuclear, formally Pt(III), species can be generated through the electrochemical oxidation of certain Pt(II) complexes. mdpi.comuni-stuttgart.de Cyclic voltammetry experiments on some platinum(II) complexes with redox-active ligands have demonstrated reversible one-electron oxidation events, leading to the formation of species best described as [PtII(L⁰·⁵⁻)₂]⁺ rather than a true Pt(III) center, indicating significant ligand-based redox activity. uni-stuttgart.denih.gov
The substitution reactions of platinum(IV) complexes can be significantly accelerated by the presence of platinum(II) species, suggesting a redox-mediated pathway. pitt.edursc.org This catalysis often proceeds through a bridged intermediate involving both metal centers. rsc.org
Electrocatalytic Processes Involving Platinum(II) Azane Species
Platinum(II) complexes, including those with ammine ligands, are involved in various catalytic processes that hinge on their redox properties. In the context of electrocatalysis, these complexes can facilitate electron transfer to mediate chemical transformations.
One area of investigation is their application in photocatalytic hydrogen evolution. Certain platinum(II) complexes can act as photosensitizers, absorbing light and initiating electron transfer processes that lead to the reduction of protons to molecular hydrogen. rsc.org Studies on systems containing a chromophore-acceptor dyad have shown that intramolecular electron transfer from the excited platinum(II) chromophore can improve the efficiency of hydrogen generation. rsc.org
Furthermore, the redox couple Pt(II)/Pt(IV) is central to catalytic cycles for the functionalization of organic substrates. For example, in the Shilov system for alkane oxidation, a Pt(II) species activates a C-H bond, leading to a Pt(IV) intermediate after oxidation, which then reductively eliminates the functionalized product, regenerating the Pt(II) catalyst. uwindsor.ca While the original Shilov system uses aqua and chloro ligands, the fundamental principles of C-H activation and the Pt(II)/Pt(IV) redox cycle are relevant to a broader range of platinum complexes. Pt(II) has been shown to attack and oxidize unactivated C-H bonds in substrates like alkanes and ethers in aqueous media. psu.edu
Electrophilic Activation of Organic Substrates by Platinum(II) Centers
A key aspect of the reactivity of platinum(II) complexes is their ability to act as electrophiles, activating unsaturated organic molecules for subsequent reactions. uwindsor.canih.gov This electrophilic activation is particularly important in the functionalization of alkenes. uwindsor.caresearchgate.net The electron-deficient nature of the Pt(II) center allows it to coordinate to the π-system of an alkene, withdrawing electron density and making the alkene susceptible to attack by nucleophiles. uwindsor.cabohrium.com This initial coordination is a fundamental step in a wide array of platinum-catalyzed transformations. nih.govresearchgate.net
Mechanism of Alkene Activation and Nucleophilic Attack
The activation of an alkene by a platinum(II) center initiates a sequence of steps leading to the formation of a new functionalized product. The generally accepted mechanism involves the following key stages:
Alkene Coordination: The alkene coordinates to the square-planar Pt(II) complex, forming a π-complex. This coordination reduces the electron density in the C=C double bond, priming it for nucleophilic attack. uwindsor.ca
Nucleophilic Attack: A nucleophile (Nu⁻ or NuH) attacks one of the carbon atoms of the coordinated alkene. This attack can proceed through two primary pathways:
Outer-sphere attack: The nucleophile directly attacks the coordinated alkene from the solution without first coordinating to the platinum center. This pathway generally results in anti-addition stereochemistry. uwindsor.cabohrium.com
Inner-sphere attack (migratory insertion): The nucleophile first coordinates to the platinum center, typically by displacing another ligand. The coordinated alkene then inserts into the Pt-nucleophile bond. This pathway leads to syn-addition. uwindsor.ca
Experimental and theoretical studies suggest that for many platinum-catalyzed additions of protic nucleophiles (such as water, alcohols, and amines), the outer-sphere mechanism is often favored. uwindsor.cabohrium.com The attack of the nucleophile on the π-alkene complex results in the formation of a new platinum-carbon σ-bond, yielding a β-substituted platinum(II)-alkyl species. uwindsor.carsc.org The electrophilicity of the platinum complex is a critical factor; a more electrophilic metal center enhances the rate of nucleophilic attack but can decrease the reactivity of the resulting metal-alkyl complex toward subsequent bond cleavage steps. uwindsor.ca
| Feature | Outer-Sphere Mechanism | Inner-Sphere Mechanism |
|---|---|---|
| Initial Nucleophile Interaction | Direct attack on the alkene | Coordination to the Pt(II) center |
| Key Step | External nucleophilic addition | 1,2-migratory insertion |
| Stereochemical Outcome | Typically anti-addition | Typically syn-addition |
| Common For | Protic nucleophiles (H₂O, ROH, RNH₂) | Anionic nucleophiles |
Pathways of Pt-C Bond Cleavage (e.g., Protonolysis)
For a catalytic cycle to be completed, the platinum-carbon σ-bond formed after nucleophilic attack must be cleaved to release the organic product and regenerate the platinum catalyst. uwindsor.ca Due to the relative kinetic inertness of platinum complexes towards ligand substitution and β-hydride elimination, alternative pathways for M-C bond cleavage are prominent. uwindsor.canih.gov
Protonolysis is a major pathway for Pt-C bond cleavage in these systems. uwindsor.cabohrium.com In this step, a proton source (H⁺), often from the protic nucleophile or an acid co-catalyst, attacks the Pt-C bond. acs.org Mechanistic studies on the protonolysis of platinum(II) alkyl complexes suggest that the rate-determining step is often the direct proton attack at the Pt-C bond. acs.orgfigshare.com This process results in the formation of the functionalized organic product and the regeneration of the active platinum(II) catalyst. uwindsor.ca
The mechanism of protonolysis can, however, be complex and dependent on the specific complex geometry and ligands. For some cis-platinum(II) alkyl complexes, protonolysis proceeds via a direct electrophilic attack. In contrast, for some trans isomers, a multi-step pathway involving oxidative addition of the acid (to form a Pt(IV) hydrido-alkyl intermediate) followed by reductive elimination of the alkane has been identified. acs.orgfigshare.com
| Factor | Effect on Rate | Reason |
|---|---|---|
| Ligand Steric Hindrance | Retards (decreases) rate | Hinders the approach of the proton to the Pt-C bond. acs.orgfigshare.com |
| Ligand Electron Donation | Accelerates (increases) rate | Increases the electron density on the metal and the Pt-C bond, making it more susceptible to electrophilic attack by H⁺. acs.orgfigshare.com |
| Catalyst Electrophilicity | Decreases rate | A more electrophilic catalyst makes the Pt-C bond less nucleophilic and thus less reactive towards electrophiles like H⁺. uwindsor.ca |
The balance between activating the alkene for nucleophilic attack and facilitating the subsequent Pt-C bond cleavage is crucial for designing efficient platinum catalysts. uwindsor.ca
Advanced Spectroscopic Characterization and Analytical Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for probing the chemical environment of specific nuclei within a molecule. For tetraammineplatinum(II), ¹H and ¹⁹⁵Pt NMR are particularly informative.
¹H NMR: The proton NMR spectrum of [Pt(NH₃)₄]²⁺ is characterized by a single resonance for the twelve equivalent ammine protons. The chemical shift of these protons is influenced by the coordination to the platinum(II) center. Due to the presence of the NMR-active ¹⁹⁵Pt isotope (spin I = 1/2, 33.8% natural abundance), the main proton signal is flanked by satellite peaks. wikipedia.org These satellites arise from the two-bond coupling (²J) between the platinum and hydrogen nuclei (²J(¹⁹⁵Pt-¹H)). The magnitude of this coupling constant is typically in the range of 25 to 90 Hz for platinum(II) ammine complexes. huji.ac.il
¹³C NMR: As the tetraammineplatinum(II) cation, [Pt(NH₃)₄]²⁺, contains no carbon atoms, ¹³C NMR spectroscopy is not an applicable technique for its direct characterization.
¹⁹⁵Pt NMR: The ¹⁹⁵Pt nucleus is highly sensitive to its chemical environment, with a very wide chemical shift range exceeding 13,000 ppm. wikipedia.org This sensitivity makes ¹⁹⁵Pt NMR an excellent method for confirming the oxidation state and coordination sphere of the platinum center. The chemical shift (δ) for the [Pt(¹⁵NH₃)₄]²⁺ complex has been reported relative to a [PtCl₆]²⁻ standard. uq.edu.au The spectrum also reveals spin-spin coupling between the platinum nucleus and the nitrogen atoms of the ammine ligands. For isotopically labeled [Pt(¹⁵NH₃)₄]²⁺, a quintet is observed due to coupling to four equivalent ¹⁵N nuclei (I = 1/2), with a one-bond coupling constant (¹J(¹⁹⁵Pt-¹⁵N)) providing direct evidence of the Pt-N bond. huji.ac.iluq.edu.au
Table 1: NMR Spectroscopic Data for Tetraammineplatinum(II) and Related Species
| Nucleus | Parameter | Value | Reference |
|---|---|---|---|
| ¹⁹⁵Pt | Chemical Shift (δ) vs [PtCl₆]²⁻ | -2555 ppm | uq.edu.au |
| ¹⁹⁵Pt | ¹J(¹⁹⁵Pt-¹⁵N) | 308 Hz | uq.edu.au |
Diffusion-Ordered Spectroscopy (DOSY) is a powerful NMR technique that separates the signals of different chemical species in a mixture based on their translational diffusion coefficients. manchester.ac.uk This method essentially functions as "NMR chromatography," providing insights into the size and aggregation state of molecules in solution. manchester.ac.uknih.gov
While specific DOSY studies on the isolated [Pt(NH₃)₄]²⁺ cation are not extensively documented, the technique is highly applicable for studying its behavior in solution. For instance, DOSY can be used to investigate:
Ion Pairing: By measuring the diffusion coefficient of the cation, it is possible to study the extent of ion pairing with its counter-ions in various solvents. The formation of a larger, slower-diffusing ion pair would result in a smaller measured diffusion coefficient compared to the free-solvated cation.
Aggregation: In concentrated solutions or in the presence of certain counter-ions, platinum(II) complexes can form aggregates. nih.gov DOSY is an effective method to detect such self-assembly, as the formation of larger aggregates leads to a significant decrease in the observed diffusion coefficient. nih.gov
Intermolecular Interactions: The technique can probe interactions with other molecules in solution, such as host-guest complexation or binding to biological macromolecules, by monitoring changes in the diffusion rate of the platinum complex.
The application of DOSY to other water-soluble Pt(II) complexes has successfully characterized aggregation phenomena, demonstrating its utility for understanding the solution dynamics of charged metal complexes like tetraammineplatinum(II). nih.gov
Vibrational Spectroscopy (FT-IR, Raman) for Ligand and Complex Fingerprinting
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides a molecular fingerprint by probing the vibrational modes of a compound. For [Pt(NH₃)₄]²⁺, these techniques are used to identify characteristic vibrations of the coordinated ammine ligands and the platinum-nitrogen bonds. The ideal D₄h symmetry of the cation governs the selection rules for IR and Raman activity.
Key vibrational modes for [Pt(NH₃)₄]²⁺ include:
N-H Stretching (ν(N-H)): These vibrations occur at high frequencies, typically above 3000 cm⁻¹, and are indicative of the N-H bonds within the ammine ligands.
NH₃ Deformation Modes: The symmetric (δs(NH₃)) and degenerate (δd(NH₃)) deformation modes of the coordinated ammonia (B1221849) appear in the mid-frequency range.
NH₃ Rocking (ρr(NH₃)): These modes, which involve the rocking motion of the entire NH₃ ligand, are found at lower frequencies.
Pt-N Stretching (ν(Pt-N)): The vibrations of the platinum-nitrogen bonds are of particular diagnostic importance. These modes appear in the far-infrared region, typically between 400 and 600 cm⁻¹. The presence of these bands confirms the coordination of the ammine ligands to the platinum center.
An FT-IR spectrum of tetraammineplatinum(II) chloride shows characteristic peaks for the amine group's stretching and rocking vibrations. researchgate.net
Table 2: Characteristic Vibrational Frequencies for Tetraammineplatinum(II) Complexes
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Spectroscopic Technique |
|---|---|---|
| N-H Stretching | 3100 - 3300 | IR, Raman |
| NH₃ Degenerate Deformation | ~1600 | IR, Raman |
| NH₃ Symmetric Deformation | ~1300 | IR, Raman |
| NH₃ Rocking | 800 - 900 | IR |
Electronic Absorption and Emission Spectroscopy
Electronic spectroscopy probes the transitions between electronic energy levels within the complex, providing information on the d-orbital splitting and the nature of the excited states.
As a d⁸ square-planar complex, the electronic spectrum of [Pt(NH₃)₄]²⁺ is dominated by transitions involving the metal d-orbitals. unt.edu The cation itself is colorless, indicating that these absorptions occur in the ultraviolet region of the spectrum. researchgate.net The spectrum arises from spin-allowed d-d transitions, which are relatively weak, and more intense charge-transfer bands at higher energies. libretexts.orgbpchalihacollege.org.in
Based on a generalized molecular orbital diagram for square-planar ammine complexes, the highest occupied molecular orbital (HOMO) is primarily of metal d-orbital character, while the lowest unoccupied molecular orbital (LUMO) can be a metal p-orbital. unt.edu The observed absorption bands are typically assigned to the following transitions:
d→d Transitions: These involve the promotion of an electron from a filled d-orbital to the empty d(x²-y²) orbital. For a D₄h complex, these correspond to ¹A₁g → ¹A₂g, ¹A₁g → ¹B₁g, and ¹A₁g → ¹E₉ transitions.
d→p Transitions: At higher energies, more intense transitions can occur from a filled d-orbital to an empty p-orbital (e.g., the pz orbital). unt.edu
Ligand-to-Metal Charge Transfer (LMCT): These highly intense transitions involve the transfer of an electron from the sigma-bonding orbitals of the ammine ligands to the empty d(x²-y²) orbital of the platinum center. bpchalihacollege.org.in These bands are expected to occur in the deep UV region.
A UV-visible absorption spectrum of Pt(NH₃)₄Cl₂ in aqueous solution shows a distinct absorption band with a maximum around 205 nm and another feature around 240 nm, consistent with d-d or charge transfer transitions. researchgate.net
Table 3: Electronic Absorption Data for Tetraammineplatinum(II)
| Wavelength (λₘₐₓ) | Assignment | Molar Absorptivity (ε) |
|---|---|---|
| ~240 nm | d-d transition | Low-Moderate |
While many square-planar platinum(II) complexes, particularly those with aromatic and cyclometalating ligands, are known for their rich photophysical properties and strong luminescence, simple inorganic complexes like [Pt(NH₃)₄]²⁺ are typically non-emissive in fluid solution at room temperature. conicet.gov.arworktribe.comnih.gov
The excited state dynamics are dominated by efficient non-radiative decay pathways. Following absorption of a photon and promotion to a singlet excited state (a d-d state), the complex can undergo intersystem crossing to a corresponding triplet state. However, these metal-centered excited states are often subject to significant geometric distortions, which provides a facile pathway for non-radiative relaxation back to the ground state, quenching any potential phosphorescence. conicet.gov.ar The lack of π-accepting ligands in [Pt(NH₃)₄]²⁺ means that low-lying, emissive metal-to-ligand charge transfer (MLCT) states are not available. Consequently, the complex does not exhibit the significant photoactivation or luminescence characteristic of many other platinum(II) compounds. worktribe.com Any potential emission would likely only be observable as weak phosphorescence at very low temperatures (e.g., 77 K) in a rigid glass, where vibrational non-radiative pathways are minimized. conicet.gov.ar
Table 4: Compound Names Mentioned in the Article
| Compound Name | Chemical Formula |
|---|---|
| Azane (B13388619);platinum(2+) | [Pt(NH₃)₄]²⁺ |
| Tetraammineplatinum(II) | [Pt(NH₃)₄]²⁺ |
| Tetraammineplatinum(II) chloride | [Pt(NH₃)₄]Cl₂ |
X-ray Absorption Fine Structure (EXAFS) Spectroscopy for Solution-Phase Coordination
Extended X-ray Absorption Fine Structure (EXAFS) spectroscopy is a powerful tool for determining the local atomic structure of a specific element in a non-crystalline sample, such as a solution. By analyzing the fine structure on the high-energy side of an X-ray absorption edge, information about the coordination number, distances, and types of neighboring atoms can be extracted.
In the context of ammineplatinum(II) complexes in aqueous solution, EXAFS studies have been instrumental in characterizing the coordination sphere around the platinum(II) ion. Research on the hydrated cis-diammineplatinum(II) complex, a closely related species, provides significant insights into the likely solution-phase structure of aquated ammineplatinum(II) species.
A notable study revealed that in an acidic aqueous solution, the platinum(II) center in the hydrated cis-diammineplatinum(II) complex is coordinated by both ammine and aqua ligands. The analysis of the Pt L3-edge EXAFS spectra indicated a primary coordination shell with an average Pt-O/N bond distance of 2.01(2) Å. nih.gov This distance is consistent with a square-planar geometry where two ammine ligands and two water molecules are strongly bound to the platinum(II) ion. nih.gov
Furthermore, the EXAFS data suggested the presence of one or two additional water molecules in the axial positions at a longer distance of 2.37(2) Å. nih.gov This indicates a weakly associated axial coordination, which can influence the reactivity and ligand exchange mechanisms of the complex in solution. nih.gov
Interactive Data Table: EXAFS-Derived Structural Parameters for Hydrated cis-Diammineplatinum(II) in Solution
This table summarizes the key structural findings from the EXAFS analysis of the hydrated cis-diammineplatinum(II) complex, serving as a model for the solution-phase coordination of ammineplatinum(II) species.
| Scattering Path | Coordination Number (N) | Bond Distance (R, Å) |
| Pt-O/N (equatorial) | 4 | 2.01(2) |
| Pt-O (axial) | 1-2 | 2.37(2) |
X-ray Diffraction for Solid-State Crystal Structures
X-ray diffraction (XRD) on single crystals is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid. This technique has been employed to characterize the crystal structures of various salts containing the tetraammineplatinum(II) cation, the most common form of "azane;platinum(2+)" in the solid state.
These studies unequivocally confirm that the [Pt(NH3)4]2+ cation adopts a square-planar coordination geometry, as predicted by valence bond theory for a d8 metal ion with strong-field ligands. quora.comdoubtnut.com The platinum(II) center is surrounded by four nitrogen atoms from the ammine ligands in a planar arrangement.
The crystal packing is stabilized by an extensive network of hydrogen bonds between the hydrogen atoms of the ammine ligands and the counter-anions. For instance, in the crystal structure of Pt(NH3)42, the complex cations and nitrate (B79036) ions are linked by N-H···O hydrogen bonds to form a three-dimensional framework. researchgate.net Similarly, in the structure of Pt(NH3)4Cl2, extensive hydrogen bonding is observed between the ammine hydrogens and the bisulfate oxygens. acs.org
The specific crystallographic parameters, such as unit cell dimensions and space group, depend on the nature of the counter-anion.
Interactive Data Table: Crystallographic Data for Selected Tetraammineplatinum(II) Salts
This table presents crystallographic data for two different salts of the tetraammineplatinum(II) cation, illustrating the consistent square-planar geometry of the cation and the influence of the counter-anion on the crystal system.
| Compound | Crystal System | Space Group | Unit Cell Parameters |
| Pt(NH3)42 | Tetragonal | - | - |
| Pt(NH3)4Cl2 | Monoclinic | P21/c | a = 5.466(3) Å, b = 10.280(3) Å, c = 10.633(3) Å, β = 93.16(3)° |
Supramolecular Chemistry and Intermolecular Interactions
Principles of Self-Assembly in Platinum(II) Azane (B13388619) Systems
The self-assembly of platinum(II) azane complexes into well-defined supramolecular structures is a phenomenon driven by a variety of non-covalent interactions. The square-planar geometry characteristic of Pt(II) complexes is a key factor, providing a scaffold that facilitates directional interactions and the formation of ordered assemblies. researchgate.netrsc.orgnih.gov These interactions include metal-metal (Pt···Pt) interactions, π-π stacking, hydrogen bonding, and other weak non-covalent forces. researchgate.netrsc.org The final architecture of the supramolecular assembly is a result of the delicate balance and interplay between these forces. rsc.org
Recent research has demonstrated that the self-assembly process can be influenced by external factors such as solvent composition and pH. nih.govrsc.org For instance, certain platinum(II) terpyridyl acetylide complexes can form nanoparticles in a saline buffer, which then transform into nanorod-like structures upon enzymatic action. nih.gov This highlights the dynamic and responsive nature of these supramolecular systems. The process can be either isodesmic, where there is no distinct nucleation phase, or cooperative, involving a clear nucleation and growth phase, depending on the solvent environment and the relative contributions of different non-covalent interactions. nih.gov
Metal-Metal Interactions (Pt···Pt) as a Driving Force for Supramolecular Structures
A defining feature in the supramolecular chemistry of many square-planar platinum(II) complexes is the presence of metallophilic interactions, specifically Pt···Pt interactions. rsc.orgmdpi.com These are weak attractive forces between closed-shell platinum centers, and they play a crucial role in the formation of one-dimensional chains and other extended structures. nsf.govrsc.org
Nature and Quantification of Platinophilic Interactions
Platinophilic interactions are a type of metallophilic interaction, which are attractive interactions between closed-shell metal ions. nsf.gov The strength of these interactions is comparable to that of strong hydrogen bonds and they are characterized by Pt···Pt distances that are shorter than the sum of their van der Waals radii (approximately 3.5 Å). mdpi.com For example, in cis-[PtCl2(NH3)2]·C3H7NO, close Pt···Pt interactions of 3.4071 (7) and 3.5534 (8) Å are observed. researchgate.netresearchgate.net The strength of these interactions can be influenced by the nature of the ligands surrounding the platinum center and the counter-ions present in the crystal lattice. nih.gov Computational studies, including quantum mechanics (QM) calculations, have been employed to understand and quantify the role of Pt···Pt interactions, revealing that they arise from the interaction between the pz and dz2 orbitals and are crucial for the formation of ordered self-assembled structures. nih.gov
Spectroscopic Signatures of Pt···Pt Interactions
The presence of Pt···Pt interactions gives rise to unique spectroscopic signatures. In the solid state, these interactions can lead to the formation of a low-energy metal-metal-to-ligand charge transfer (³MMLCT) excited state, resulting in distinct luminescence properties. researchgate.netrsc.org For instance, the orange emission of a polymorphic form of a cyclometalated platinum(II) complex was attributed to ³MMLCT transitions, consistent with the presence of a short Pt···Pt contact. acs.org Raman spectroscopy is another powerful tool for probing these interactions. Low-energy phonon modes, typically below 100 cm⁻¹, can be assigned to the stretching of the Pt···Pt bond. nsf.gov For example, a Raman-active mode at 57 cm⁻¹ was identified as the signature of the Pt−Au interaction in a related system. nsf.gov
Pi-Pi Stacking Interactions in Planar Platinum(II) Azane Architectures
In addition to metallophilic interactions, π-π stacking between aromatic ligands is another significant driving force in the self-assembly of planar platinum(II) azane complexes. researchgate.netrsc.orgresearchgate.net The flat nature of the square-planar complexes and any associated aromatic ligands allows for efficient stacking, contributing to the stability of the resulting supramolecular structures. rsc.org
Role of Hydrogen Bonding and Other Weak Non-Covalent Interactions
Hydrogen bonding plays a critical role in the formation and stabilization of supramolecular assemblies of platinum(II) azane complexes. cdnsciencepub.comnih.govacs.org The ammine (azane) ligands, with their N-H groups, are excellent hydrogen bond donors, while halide and other anionic ligands can act as acceptors.
Extensive networks of N-H···Cl and N-H···O hydrogen bonds are frequently observed in the crystal structures of these complexes, linking individual molecules into one-, two-, or three-dimensional frameworks. researchgate.netnih.govacs.org For example, in the crystal structure of cis-[Pt(NO2)2(NH3)2], nine independent intermolecular N-H···O hydrogen bonds create a complex hydrogen-bonded framework. nih.gov The presence of hydrogen-bonding cations can also induce platinophilic interactions by bringing the [Pt(SCN)4]²⁻ anions into close proximity. nih.gov In some cases, intramolecular hydrogen bonds can also influence the conformation of the complex. rsc.org
Classical and Non-Classical Hydrogen Bond Networks
The supramolecular assembly of platinum(II) complexes, including those with ammine (azane) ligands, is significantly influenced by hydrogen bonding. These interactions can be categorized as classical and non-classical hydrogen bonds, both of which play a crucial role in the formation of extended solid-state architectures.
Classical Hydrogen Bonds: In the context of ammineplatinum(II) complexes, classical hydrogen bonds typically involve the ammine ligands as hydrogen bond donors (N-H) and a suitable acceptor atom, such as a halide, oxygen, or nitrogen atom from an adjacent molecule or counter-ion. These interactions are fundamental in directing the self-assembly of platinum(II) complexes. For instance, in many platinum complexes containing substituents with hydrogen bonding properties, these interactions are the primary driving force for supramolecular self-assembly. researchgate.net The stability and directionality of these bonds allow for the predictable construction of larger structures.
Non-Classical Hydrogen Bonds: A more unconventional type of hydrogen bond has been identified where the platinum(II) center itself acts as the hydrogen bond acceptor. researchgate.netrsc.org This interaction, often termed a non-classical hydrogen bond, occurs between a hydrogen bond donor (like H-Cl) and the d_z²_ orbital of the platinum atom. researchgate.net Computational studies have shown that this interaction is distinct from classical hydrogen bonds, being characterized by significant charge transfer and a substantial dispersion contribution. researchgate.netrsc.org The strength of this interaction can be predicted based on the energy of the platinum center's d_z²_ orbital. researchgate.netrsc.org
The nature of ligands attached to the platinum(II) center significantly influences the properties of these non-classical hydrogen bonds. A comparison of the interaction of various hydrogen bond donors with a trans-bisammine-dichlorido platinum(II) complex revealed that the bond energy does not follow the same trend as in classical hydrogen bonds, suggesting a different bonding mechanism. researchgate.net
| Complex | Hydrogen Bond Donor | Interaction Energy (kcal mol⁻¹) | Key Finding | Reference |
| trans-bisammine-dichlorido platinum(II) | HF | ~5 | Interaction energy is comparable across different hydrogen halides, unlike classical H-bonds. | researchgate.net |
| trans-bisammine-dichlorido platinum(II) | HCl | ~5 | The interaction is not solely driven by dispersion forces. | researchgate.net |
| trans-bisammine-dichlorido platinum(II) | HBr | ~5 | The interaction involves strong charge transfer to the platinum d_z² orbital. | researchgate.net |
| trans-bisammine-dichlorido platinum(II) | HI | ~5 | The bonding nature is very different from classical hydrogen bonds. | researchgate.netrsc.org |
Crystal Engineering of Coordination Polymers and Discrete Metallocycles
Crystal engineering utilizes the principles of molecular self-assembly to design and synthesize solid-state structures with desired properties. ul.ie In the realm of platinum(II) chemistry, the square-planar geometry of Pt(II) complexes makes them excellent building blocks for constructing a variety of supramolecular architectures, including coordination polymers and discrete metallocycles. iucr.orgresearchgate.net The selection of ligands, both the ancillary ligands on the platinum complex and the bridging linkers, is crucial in dictating the final structure. rsc.orgorientjchem.org
Design of One-Dimensional, Two-Dimensional, and Three-Dimensional Networks
The dimensionality of coordination polymers based on ammineplatinum(II) and related complexes can be controlled through the strategic selection of organic linkers and metal ions. mdpi.com
One-Dimensional (1D) Networks: The use of bifunctional ligands that can bridge platinum(II) centers often leads to the formation of 1D chains. For example, reacting trans-bis(p-thioetherphenylacetynyl)bis(phosphine)platinum(II) complexes with copper(I) halides can produce 1D coordination polymers. acs.org Similarly, using specific imidazole (B134444) derivative ligands with iron(II) and tetracyanonickelate(II) can result in 1D chain structures. mdpi.com In some cases, these chains can further assemble into higher-dimensional networks through weaker intermolecular forces. researchgate.net
Two-Dimensional (2D) Networks: To create 2D networks, polytopic ligands with divergent coordination sites are often employed. For instance, the reaction of trans-MeSC₆H₄C≡C-Pt(PEt₃)₂-C≡CC₆H₄SMe with CuI resulted in a 2D coordination polymer. acs.org The structure of these 2D sheets can be influenced by the choice of ancillary ligands on the platinum complex and the specific metal-ligand coordination. Schiff base ligands have also been effectively used to create 2D coordination polymers with Zn(II) and Cd(II), forming cage-like interlayer spaces. mdpi.com
Three-Dimensional (3D) Networks: The construction of 3D frameworks requires the use of linkers that can propagate connectivity in three dimensions. While less common for simple ammineplatinum(II) complexes, the integration of platinum(II) units into more complex ligand systems can lead to 3D structures. For example, the use of tetracarboxylate linkers with various metal ions has been shown to produce 3D coordination polymers, although the flexibility of such linkers can make the final structure difficult to predict. rsc.org Hydrogen-bonded organic frameworks (HOFs) constructed from tetratopic carboxylic acids can also form robust 3D networks. researchgate.net
| Ligand System | Metal Ion(s) | Dimensionality | Resulting Structure | Reference |
| trans-MeSC₆H₄C≡C-Pt(PMe₃)₂-C≡CC₆H₄SMe | CuCl, CuBr | 1D | Linear coordination polymer | acs.org |
| trans-MeSC₆H₄C≡C-Pt(PEt₃)₂-C≡CC₆H₄SMe | CuI | 2D | Sheet-like coordination polymer | acs.org |
| 1-benzylimidazole, 1-allylimidazole | Fe(II), Ni(II) | 1D | Cyano-bridged chain structure | mdpi.com |
| 1-ethylimidazole | Fe(II), Ni(II) | 2D | Cyano-bridged 2D layer | mdpi.com |
| 2,6-diacetylpyridine bis(nicotinoylhydrazone) | Cd(II), Zn(II) | 2D | Isostructural 2D networks with interlayer voids | mdpi.com |
Catalytic Applications and Precursors for Advanced Materials
Homogeneous Catalysis by Platinum(II) Azane (B13388619) Complexes
Platinum(II) complexes containing ammine or related nitrogen-donor ligands are effective homogeneous catalysts for a range of chemical reactions. Their catalytic activity is rooted in the electronic properties of the platinum center, which can be finely tuned by the surrounding ligands, enabling participation in various catalytic cycles. researchgate.netdoi.org
Homogeneous hydrogenation is a fundamental process in organic synthesis, and platinum complexes are known to be active catalysts. doi.org The general mechanism for homogeneous hydrogenation by transition metal complexes, including those of platinum, involves a series of steps. wikipedia.org Typically, the catalytic cycle begins with the oxidative addition of molecular hydrogen (H₂) to the metal center, forming a dihydride complex. wikipedia.org This is followed by the coordination of the unsaturated substrate (e.g., an alkene). Subsequently, migratory insertion of the alkene into a platinum-hydride bond occurs, followed by reductive elimination of the saturated product, which regenerates the catalyst for the next cycle. wikipedia.org
Hydrosilylation, the addition of a silicon-hydride bond across a double or triple bond, is a major industrial process for producing organosilicon compounds. researchgate.net Platinum complexes are among the most active catalysts for this transformation. mdpi.com While the most famous catalysts, Speier's and Karstedt's, are widely used, research into well-defined platinum(II) complexes, including those with nitrogen-based ligands, continues to yield highly efficient systems. researchgate.netacs.org
Platinum(II) complexes bearing N-heterocyclic carbene (NHC) or aminocarbene ligands have shown remarkable activity in the hydrosilylation of both alkenes and alkynes. researchgate.netacs.orgrsc.org The general mechanism, often referred to as the Chalk-Harrod mechanism, involves the oxidative addition of the hydrosilane to the Pt(0) active species (which can be formed in situ from a Pt(II) precursor), followed by insertion of the alkene or alkyne into the Pt-H bond, and finally reductive elimination of the vinylsilane or alkylsilane product. mdpi.comepfl.ch
Research has demonstrated that modifying the ligand environment, including the use of aminocarbene ligands derived from the reaction of isocyanides, can lead to highly active catalysts. acs.org These catalysts can operate at low loadings and yield products with high selectivity. acs.orgrsc.orgugent.be For example, specific platinum(II) aminocarbene complexes have been shown to effectively catalyze the hydrosilylation of various terminal and internal alkynes with different hydrosilanes, achieving high yields and turnover numbers. acs.org
Table 1: Performance of a Platinum(II) Aminocarbene Complex in Alkyne Hydrosilylation Catalyst: [PtCl{C(N═Ca(C6H3(5-Me)CONb))═N(H)(2-Cl-6-MeC6H3)}{CN(2-Cl-6-MeC6H3)}]a−b, Conditions: Toluene (B28343), 80–100 °C, 0.1 mol% catalyst loading.
| Alkyne | Hydrosilane | Product Yield (%) |
| PhC≡CH | Et3SiH | 95 |
| t-BuC≡CH | Et3SiH | 92 |
| PhC≡CPh | Et3SiH | 94 |
| PhC≡CMe | PhMe2SiH | 89 |
Data sourced from research on platinum complexes with chelating acyclic aminocarbene ligands. acs.org
The conversion of methane (B114726) into more valuable chemicals, such as methanol (B129727), is a significant challenge in chemistry. rsc.org Platinum(II) complexes have been identified as promising catalysts for the low-temperature activation and functionalization of methane's strong C-H bond. rutgers.eduresearchgate.net Notably, cis-diamminedichloroplatinum(II) (cis-[Pt(NH₃)₂Cl₂]) was reported as a more active, albeit less stable, catalyst for methane oxidation to methyl bisulfate in sulfuric acid compared to related bipyrimidine complexes. rutgers.eduacs.orgresearchgate.netresearchgate.net
The proposed mechanism for this transformation involves several key steps:
C-H Activation : The Pt(II) complex activates the methane C-H bond to form a methyl-platinum(II) intermediate. rutgers.edursc.org
Oxidation : The resulting Pt(II)-CH₃ species is oxidized to a Pt(IV)-CH₃ complex. rsc.orgrsc.org
Functionalization : Reductive elimination from the Pt(IV) center releases the functionalized product (e.g., methyl bisulfate or methanol) and regenerates the active Pt(II) catalyst. rsc.orgrutgers.edu
Theoretical studies have explored the intricacies of this process, investigating the influence of ligands on the barriers for methane uptake and C-H bond activation. researchgate.net These studies suggest that moderately trans-directing ligands, like amines, provide a good balance between the barriers for methane coordination and C-H activation, making them suitable choices for designing alkane-activating catalysts. researchgate.net The instability of the ammine complex in the highly acidic medium, leading to decomposition, remains a challenge to be overcome for practical applications. acs.orgresearchgate.net
Platinum(II) Azane Complexes as Precursors for Heterogeneous Catalysts
Beyond their role in homogeneous systems, platinum(II) ammine complexes are valuable single-source precursors for creating heterogeneous catalysts, such as platinum nanoparticles and thin films. researchgate.net The ligands in these complexes can influence the size, shape, and surface properties of the resulting nanomaterials, which in turn dictates their catalytic performance.
Platinum nanoparticles (PtNPs) are widely used as catalysts in numerous industrial applications. wikipedia.org Platinum(II) ammine complexes, particularly tetraammineplatinum(II) salts like [Pt(NH₃)₄]Cl₂ or Pt(NH₃)₄₂, are common precursors for synthesizing supported PtNPs. wikipedia.orgmdpi.com The synthesis typically involves the reduction of the Pt(II) ions to Pt(0) in the presence of a support material. wikipedia.org
Amine-functionalized supports or capping agents are often employed to control the growth and stability of the nanoparticles. For example, amine-terminated poly(amidoamine) dendrimers can be used to encapsulate platinum complexes, leading to the formation of nearly monodisperse nanoparticles upon reduction. acs.org Similarly, amine-functionalized zeolites serve as excellent supports for immobilizing platinum nanoparticles, yielding highly active heterogeneous catalysts. acs.org Other nitrogen-containing ligands, such as dithiocarbamates, have also been used as precursors for PtNPs. e3s-conferences.org
Platinum thin films, essential for microelectronics and sensors, can be deposited using techniques like Atomic Layer Deposition (ALD) or Chemical Vapor Deposition (CVD). researchgate.netsigmaaldrich.com Organometallic platinum(II) complexes containing amine ligands have been developed as effective precursors for these methods. For instance, a dimethyl(N,N-dimethyl-3-butene-1-amine-N)platinum complex has been used as an ALD precursor with oxygen as a reactant to deposit high-purity platinum thin films with a high growth rate and low resistivity. acs.org
Table 2: Examples of Platinum(II) Azane/Amine Precursors for Nanomaterials
| Precursor Complex | Nanomaterial | Synthesis Method | Key Feature |
| Tetraammineplatinum(II) hydroxide (B78521) | Pt Nanoparticles on Carbon Nanotubes | Electrostatic Adsorption & Reduction | Cationic precursor adsorbs onto oxidized support. mdpi.com |
| Platinum(II) in Amine-terminated Dendrimers | Pt Nanoparticles | Encapsulation & Reduction | Dendrimer acts as a template for size control. acs.org |
| Dimethyl(N,N-dimethyl-3-butene-1-amine-N)platinum | Pt Thin Film | Atomic Layer Deposition (ALD) | High growth rate (0.85 Å/cycle) and low impurity films. acs.org |
| Platinum(II) on Amine-functionalized Zeolite | Supported Pt Nanoparticles | Immobilization | Strong binding of PtNPs to amine groups on support. acs.org |
The interaction between platinum(II) ammine precursors and support materials is governed by surface chemistry and adsorption phenomena. The preparation of supported catalysts often begins with the adsorption of the precursor complex from a solution onto the support surface. For instance, cationic complexes like tetraammineplatinum(II) ([Pt(NH₃)₄]²⁺) can be adsorbed onto negatively charged surfaces of supports like silica (B1680970) or oxidized carbon nanotubes through electrostatic interactions. mdpi.comiupac.org The pH of the solution is a critical parameter, as it affects both the charge of the platinum complex and the surface charge of the support, thereby controlling the extent of adsorption. mdpi.comiupac.org
Once platinum nanoparticles are formed, residual or intentionally added amine ligands (spectator species) can significantly influence the catalyst's surface chemistry. Studies using dodecylamine (B51217) (DDA) as a capping agent on platinum nanoparticles have shown that the amine molecules can selectively block terrace sites on the platinum surface. researchgate.net This blockage can enhance selectivity by directing reactants to more reactive, lower-coordinated sites like edges and corners. Furthermore, the electron-donating nature of the amine group can electronically modify the platinum surface, influencing the adsorption and activation of reactant molecules. researchgate.net The interaction between amines and platinum surfaces is complex and can even lead to surface reconstruction or decomposition of the amine at elevated temperatures. researchgate.netnih.gov
Applications in Electroplating and Electronic Materials Production
Complexes of azane;platinum(2+) are crucial in high-technology sectors, particularly in electroplating and the fabrication of electronic materials. These compounds serve as precursors for depositing high-purity, functional platinum layers and thin films, which are integral to the performance of various electronic and aerospace components.
In electroplating, specific ammine complexes of platinum(II) are favored in plating baths to produce platinum coatings with desirable characteristics. One of the most prominent compounds is diammineplatinum(II) nitrite, commonly known as P salt. riyngroup.comgoogle.com It is widely used in non-cyanide electroplating processes to create platinum coatings that exhibit high hardness, low electrical resistance, and excellent weldability. riyngroup.com This makes it particularly suitable for plating electronic components. riyngroup.comgoogle.com Alkaline plating baths containing complexed platinum(II) salts, where the anion is derived from an organic or inorganic acid other than a hydrohalic acid, have demonstrated greater efficiency and stability compared to some traditional baths. googleapis.com For instance, baths using these complexes have shown efficiencies more than double those of baths containing the 'P' salt at temperatures in the 91°C - 95°C range. googleapis.com Another related compound, tetraammineplatinum(II) hydrogen phosphate, is utilized as a platinum electroplating solution, notably for aerospace coatings. americanelements.com The resulting electroplated films are used for decorative purposes, to protect against corrosion, and to form conductive pathways in electrical circuits. googleapis.comartisanplating.com
The production of advanced electronic materials heavily relies on techniques like Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD), where volatile precursor compounds are used to grow highly uniform thin films. Various organometallic azane;platinum(2+) complexes have been developed as precursors for these processes. google.comillinois.edu An example is dimethyl(N,N-dimethyl-3-butene-1-amine-N)platinum (DDAP), which has been successfully used with oxygen as a co-reactant to deposit platinum thin films via ALD. researchgate.netacs.org This process is noted for its high growth rate, low film resistivity, and the ability to produce pure, crystalline films at relatively low temperatures, which is advantageous for creating electrodes and other components in microelectronics. researchgate.netacs.org The choice of precursor is critical; for example, the widely used (methylcyclopentadienyl)trimethylplatinum(IV) requires a reactive gas like oxygen or hydrogen to remove carbon impurities from the film, a common requirement for many platinum precursors. illinois.edu The development of new precursors aims to achieve lower deposition temperatures, faster nucleation, and improved film quality for applications in electronic and catalytic devices. illinois.eduacs.org
Detailed research findings highlight the performance characteristics of these platinum compounds in their respective applications.
Table 1: Performance of Platinum(II) Ammine Complexes in Electroplating
| Compound/Bath Type | Application | Key Findings | Reference |
| Diammineplatinum(II) Nitrite (P Salt) | Non-cyanide electroplating of electronic components | Resulting coating has high hardness and low resistance; can be welded. | riyngroup.com |
| Platinum-amminesulphamato complex | Strongly acidic plating bath | Stable in strongly acid solution; produces bright, ductile, crack-free coatings over 100 µm thick. | google.com |
| Alkaline bath with complexed Platinum(II) salt | General platinum and platinum alloy plating | Adherent deposits of 5-10 microns achieved on various substrates including titanium and stainless steel. | googleapis.com |
| Tetraammineplatinum(II) Hydrogen Phosphate | Aerospace coatings | Serves as a platinum electroplating solution. | americanelements.com |
Table 2: Research Findings on Azane;Platinum(2+) Precursors for Thin Film Deposition
| Precursor Compound | Deposition Method | Deposition Temperature | Growth Rate/Cycle | Film Resistivity | Reference |
| Dimethyl(N,N-dimethyl-3-butene-1-amine-N)platinum (DDAP) | ALD (with O₂) | Saturated above 280°C | 0.85 Å/cycle | Close to bulk Pt value | researchgate.netacs.org |
| cis-bis(η1,η2-2,2-dimethylpent-4-en-1-yl)platinum | CVD (with remote O₂ plasma) | 330°C | Not specified | Carbon content below RBS detection limit | illinois.edu |
| (Methylcyclopentadienyl)trimethylplatinum(IV) | CVD/ALD (with reactive gas) | Not specified | Not specified | Pure platinum films can be grown. | illinois.edu |
Advanced Ligand Design and Functionalization for Platinum Ii Azane Complexes
Design Principles for Mono-, Bi-, and Multidentate Azane-Based Ligands
The design of ligands for platinum(II) azane (B13388619) complexes is governed by several key principles that dictate the final properties of the coordination compound. The denticity of the ligand—whether it binds to the metal center at one (monodentate), two (bidentate), or multiple points (multidentate)—is a primary consideration.
Multidentate ligands, such as ethylenediamine (B42938) or terpyridine, offer enhanced stability through the chelate effect. The formation of a ring structure upon coordination is entropically more favorable than the binding of multiple monodentate ligands. For platinum(II) complexes, tridentate ligands are particularly effective as they impart superior rigidity compared to bidentate ligands. This rigidity can minimize structural distortions in the excited state, leading to improved luminescence characteristics. uef.fi The coordination of these ligands, which can involve various combinations of carbon and nitrogen donor atoms, is crucial for developing phosphorescent compounds. uef.fi
The geometric constraints imposed by the ligand, such as the bite angle, are critical. The bite angle must be compatible with the square-planar geometry preferred by d⁸ metal ions like Pt(II). Furthermore, the steric bulk of substituents on the azane ligand can be used to control the accessibility of the platinum center, influencing its reactivity and preventing unwanted intermolecular interactions that can lead to quenching of luminescence.
Electronic tuning is achieved by introducing electron-donating or electron-withdrawing groups to the ligand framework. The strong σ-donor properties of many azane and phosphine (B1218219) ligands can significantly influence the electronic and steric properties of the platinum center. uef.fi For instance, incorporating planar aromatic moieties like phenanthridine (B189435) into a multidentate chelating ligand can force the heterocycle to be co-planar with the Pt(II) coordination plane, enhancing interactions with biological targets like DNA. nih.gov
Synthesis and Coordination Chemistry of Substituted Azane Ligands
The synthesis of platinum(II) complexes with substituted azane ligands typically involves ligand substitution reactions starting from a suitable platinum precursor, such as K₂PtCl₄ or cis-[PtCl₂(DMSO)₂]. The stereochemistry of the final product is often directed by the trans effect, where certain ligands increase the rate of substitution of the ligand positioned opposite to them. nih.gov
A variety of substituted azane ligands have been coordinated to platinum(II). For example, novel platinum(II) and platinum(IV) complexes have been synthesized using unsymmetrical ethylene- or propylenediamine derivatives. rsc.org These complexes have been characterized using IR spectroscopy, which shows distinctive absorption bands, and ESI mass spectrometry. rsc.org Similarly, platinum(II) complexes bearing Schiff base ligands derived from salicylaldehydes and cyclohexanediamine (B8721093) have been prepared and characterized. researchgate.net
The coordination of the ligands is confirmed through various spectroscopic techniques. ¹H and ¹³C NMR spectroscopy are essential for elucidating the structure in solution, while single-crystal X-ray diffraction provides definitive information on the coordination geometry and intermolecular interactions in the solid state. rsc.org For example, the synthesis of mixed-ligand complexes like cis-[PtCl₂(CNCy)(PPh₃)] has been achieved by the sequential addition of isocyanide and phosphine ligands to a platinum(II) precursor, with the products fully characterized to confirm their structure and geometry. mdpi.com
Alternative synthetic routes utilize the reactivity of the coordinated ligand itself. Transition metal ions like Pt(II) can activate ligands, making them susceptible to reactions that are not possible for the free ligand. nih.gov This approach allows for the postsynthesis modification of the complex, introducing further functionality.
Incorporation of Photoactive Moieties into Azane Ligands
Integrating photoactive units into the ligand scaffold of platinum(II) azane complexes allows for the creation of smart materials whose properties can be controlled by light. These photoactive moieties can act as photosensitizers, phototriggers, or components of molecular switches.
The photophysical properties of platinum(II) complexes, such as their absorption and emission wavelengths, luminescence quantum yields, and excited-state lifetimes, are highly tunable through ligand modification. rsc.orgnih.gov The introduction of substituents onto functionalized ligands can systematically alter the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), thereby tuning the emission color. rsc.org
For example, in platinum(II) complexes with phenylazopyridine (Ph-azpy) ligands, the introduction of electron-donating groups like -NMe₂ or -OH results in a red shift of the main absorption bands compared to the unsubstituted analogue. researchgate.netnih.gov This is due to the σ-donating effect of these substituents. The nature of ancillary ligands, such as chloride versus azide (B81097), also plays a crucial role; diazido complexes are often photoactive upon irradiation with visible or UVA light. researchgate.netnih.gov The substitution of chloride with azide in cyclometalated 1,3-di(2-pyridyl)-benzene platinum(II) complexes leads to novel azido (B1232118) complexes with intense phosphorescence. cnr.it Similarly, the use of diazine-based ligands (e.g., pyrimidine, pyrazine) has led to a new class of phosphorescent Pt(II) complexes for applications like organic light-emitting diodes (OLEDs). nih.gov
| Complex | Substituent (R) | Ancillary Ligand (X) | Key Absorption Band Shift | Photoactivity |
|---|---|---|---|---|
| [Pt(Ph-azpy)Cl₂] | -H | Cl | Reference | Low |
| [Pt(p-NMe₂-Ph-azpy)Cl₂] | -NMe₂ | Cl | Red-shifted | Low |
| [Pt(Ph-azpy)(N₃)₂] | -H | N₃ | - | Photoactive (UVA/Visible) |
| [Pt(p-NMe₂-Ph-azpy)(N₃)₂] | -NMe₂ | N₃ | Red-shifted | Photoactive (UVA/Visible) |
| [Pt(p-OH-Ph-azpy)(N₃)₂] | -OH | N₃ | Red-shifted | Photoactive (UVA only) |
Photoisomerization is a light-induced reversible transformation between two isomers with different chemical and physical properties. Incorporating a photoisomerizable unit, such as an azobenzene (B91143) moiety, into the ligands of a platinum(II) complex allows for the photoswitching of its properties, including luminescence and morphology. nih.gov
Researchers have designed and synthesized azobenzene-appended tridentate platinum(II) complexes where intermolecular interactions like hydrogen bonding, π-π stacking, and metal-metal interactions can be finely controlled. nih.gov These complexes can exhibit dual emission from metal-perturbed triplet intraligand (³IL) and metal-metal to ligand charge transfer (³MMLCT) excited states. The trans-to-cis photoisomerization of the azobenzene unit upon irradiation can alter the balance of these intermolecular forces, leading to a change in the aggregation state and, consequently, a switching of the luminescence. nih.gov For example, the emission intensity and the morphology of self-assembled structures (e.g., nanofibers vs. nanospheres) can be modulated by UV or visible light irradiation. nih.gov This process can also be sensitized by the platinum(II) center, which acts as a triplet donor, enhancing the spin-orbit coupling. nih.gov
In a different system, the photoreaction of a Pt(II)-hydrazone complex was found to proceed via a photoexcited state that reacts with dissolved dioxygen. This leads to the formation of two distinct products: a mononuclear complex with an oxygenated ligand and a dinuclear complex with an oxygenated and dimerized ligand, demonstrating a complex photoinduced dynamic process. figshare.com
Development of Pincer Ligands for Enhanced Stability and Reactivity
Pincer ligands are a class of multidentate ligands that typically bind to a metal center in a meridional fashion through three donor atoms. This tridentate coordination mode confers exceptional thermal stability and robustness to the resulting metal complexes. ntu.edu.sg The rigid framework of the pincer ligand allows for precise control over the steric and electronic environment of the platinum(II) center, which in turn governs its stability and reactivity. ntu.edu.sgrsc.org
A variety of pincer ligands have been developed for platinum(II), featuring different donor atom combinations such as PCP (phosphine-carbon-phosphine), NCN (nitrogen-carbon-nitrogen), and SCS (sulfur-carbon-sulfur). For example, platinum(II) complexes supported by the tridentate bis(phosphine)phosphido ligand [iPr–PPP] have been synthesized. rsc.org X-ray structural analysis of [iPr–PPP]PtCl revealed an approximately square-planar geometry with the pincer ligand coordinated meridionally. NMR studies highlighted a strong trans influence from the central phosphido donor, comparable to that of the anionic aryl carbon in classic PCP pincer complexes. rsc.org
The versatility of pincer chemistry is demonstrated by the synthesis of Pt(II) and Pt(IV) porphyrin pincer complexes, where the coordination geometry and electronic properties are influenced by the oxidation state of the platinum. researchgate.net Novel Pd(II) and Pt(II) SCS-pincer complexes incorporating an azulene (B44059) unit have also been prepared, with their optical properties stemming from a transition from the metal center to the extended π-system of the azulene. rsc.org The inherent stability of the pincer architecture allows for the incorporation of functionalities that would be unsuitable in monodentate ligands, opening up a wide range of potential catalytic applications. ntu.edu.sg
| Complex | Pincer Ligand Type | Key Structural Feature | Reference |
|---|---|---|---|
| [iPr–PPP]PtCl | PPP (Phosphido) | Meridional coordination, strong trans influence from central P donor. | rsc.org |
| Pt(II)-Porphyrin Pincer | NCN-type on porphyrin periphery | Considerable distortion in the porphyrin core. | researchgate.net |
| Pt(II)-Azulene Pincer | SCS | Long-wavelength absorption due to metal-to-azulene charge transfer. | rsc.org |
| [PtCl(bis(phenolate)NHC)] | OCO (NHC-based) | Square planar geometry around the Pt(II) center. | mdpi.com |
Utilization of Acyclic Aminocarbene Ligands in Platinum(II) Systems
Acyclic diaminocarbenes (ADCs) have emerged as powerful ancillary ligands in platinum(II) chemistry. researchgate.net Unlike their more common N-heterocyclic carbene (NHC) counterparts, ADCs lack a cyclic backbone. They are known to be exceptionally strong σ-donors, even more so than NHCs, which allows them to significantly influence the electronic properties of the metal center. researchgate.netrsc.org This strong σ-donation is effective at destabilizing low-lying, non-emissive metal-centered (³MC) excited states, which are often responsible for quenching phosphorescence in blue-emitting complexes. rsc.org
A series of cyclometalated platinum(II) complexes bearing ADC ancillary ligands have been designed and prepared, exhibiting green phosphorescence with quantum efficiencies up to 45% in doped films. rsc.org These complexes have been successfully used as light-emitting dopants in the fabrication of OLEDs. researchgate.netrsc.org Furthermore, the development of trans-bis(acyclic diaminocarbene) platinum(II) acetylide complexes has yielded highly efficient deep-blue phosphorescent materials, addressing a significant challenge in the field of electroluminescent displays. rsc.org
Beyond optoelectronics, platinum complexes featuring chelating acyclic aminocarbene ligands have demonstrated catalytic activity. They have been successfully employed as catalysts for the hydrosilylation of both terminal and internal alkynes, showcasing their potential in organic synthesis. nih.govnih.gov The synthesis of these complexes is often achieved through the reaction of platinum-bound isocyanides with amines or other nucleophiles. nih.govnih.gov
| Complex Type | Application | Key Performance Metric | Emission Color | Reference |
|---|---|---|---|---|
| Cyclometalated Pt(II)-ADC | OLED | Quantum Efficiency: up to 45% (in PMMA film) | Green | researchgate.netrsc.org |
| Cyclometalated Pt(II)-ADC | OLED | Max. Luminance: 2700 cd m⁻² | Green | rsc.org |
| trans-bis(ADC)Pt(II) acetylide | Phosphor | Excellent Photoluminescence Quantum Yields | Deep-Blue | rsc.org |
| Chelating Pt(II)-aminocarbene | Catalysis (Hydrosilylation) | Yields: up to 95% | N/A | nih.govnih.gov |
Solvent Effects on Platinum Ii Azane Reactivity and Structure
Influence of Solvent Polarity and Dielectric Properties
The polarity and dielectric constant of a solvent are fundamental properties that significantly modulate the behavior of platinum(II) azane (B13388619) complexes. Polarity affects the solubility of the complexes and the stability of ground, excited, and transition states, thereby influencing reaction pathways and spectroscopic properties.
Variations in solvent polarity can alter the efficiency of ligand-to-metal charge transfer (LMCT) processes in platinum(II) complexes. The stability and reactivity of charged intermediates, which are common in substitution reactions, are heavily dependent on the solvent's ability to stabilize ions. In highly polar solvents, charged species are better solvated and stabilized, which can facilitate reaction pathways that proceed through ionic intermediates. cuni.cz
The absorption and emission spectra of platinum(II) complexes can exhibit solvatochromism, a shift in the spectral position as a function of solvent polarity. rsc.orgresearchgate.net For instance, the lowest triplet excited state of some platinum(II) complexes possesses a dominant charge-transfer character, making them highly sensitive to the solvent environment. rsc.org An increase in solvent polarity can lower the energy of the excited state more than the ground state, resulting in a red shift (bathochromic shift) in the emission wavelength. researchgate.netevidentscientific.com This phenomenon is particularly pronounced in complexes where the dipole moment changes significantly upon excitation. For example, one platinum(II) complex with an acridine (B1665455) moiety shows a dramatic change in emission quantum yield and lifetime when the solvent is switched from nonpolar cyclohexane (B81311) to polar dichloromethane (B109758) (CH₂Cl₂), indicating a shift in the nature of the excited state. rsc.org
The formation of aggregates and supramolecular assemblies is also highly dependent on solvent polarity. In polar solvents, hydrophobic interactions can drive the association of amphiphilic platinum(II) complexes, leading to the formation of assemblies stabilized by Pt···Pt interactions. chinesechemsoc.org Conversely, in nonpolar solvents, reduced solvation of charged or polar parts of a complex can also promote aggregation. chinesechemsoc.org
Table 10.1.1: Effect of Solvent Polarity on the Photophysical Properties of a Platinum(II) Complex (Complex 24)
This interactive table shows how the emission quantum yield and lifetime of a specific platinum(II) complex change with solvent polarity. rsc.org
| Solvent | Dielectric Constant (approx.) | Emission Quantum Yield (Φ) | Lifetime (τ, μs) |
|---|---|---|---|
| Cyclohexane | 2.02 | 0.13 | 20.1 |
| Dichloromethane | 8.93 | 0.88 | 2.9 |
Role of Protic and Aprotic Solvents on Reaction Kinetics
The distinction between protic solvents (those with O-H or N-H bonds, capable of hydrogen bonding) and aprotic solvents (lacking these bonds) is crucial for understanding the reaction kinetics of platinum(II) azane complexes. masterorganicchemistry.commasterorganicchemistry.com These solvent classes affect reaction mechanisms, particularly ligand substitution reactions, in different ways.
Substitution reactions at a square-planar platinum(II) center can proceed through two main pathways: a direct nucleophilic attack on the complex (associative pathway) or a two-step solvolytic pathway. The solvolytic pathway involves the initial, slow substitution of a ligand by a solvent molecule, forming a solvent-coordinated intermediate. This is followed by a rapid displacement of the solvent molecule by the incoming nucleophile. rsc.orgrsc.org
Protic Solvents: Protic solvents like water and methanol (B129727) can actively participate in the reaction. masterorganicchemistry.com They are capable of forming hydrogen bonds with the ligands of the complex, which can stabilize the ground state and influence the activation energy of the reaction. More importantly, they can act as nucleophiles themselves, promoting the solvolytic pathway. The ability of the solvent to donate a proton can also be a factor in reactions involving proton-sensitive ligands.
Aprotic Solvents: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetone (B3395972) lack the ability to donate protons but possess high dipole moments. masterorganicchemistry.com While they can solvate the platinum complex, their interaction with nucleophiles is different from that of protic solvents. In aprotic solvents, nucleophiles are often less solvated ("freer") and therefore more reactive, which can lead to faster reaction rates compared to protic solvents where hydrogen bonding can cage the nucleophile. masterorganicchemistry.com However, some polar aprotic solvents can be strong coordinating agents. For example, isomerization of certain platinum(II) complexes has been observed to be much faster in DMSO or DMF compared to less polar aprotic solvents like acetone or chloroform, indicating direct involvement of the solvent in the reaction mechanism. nih.gov Kinetic studies of chloride substitution on various platinum(II) complexes in methanol have shown a two-term rate law, indicating contributions from both the direct nucleophilic attack and the solvent-assisted pathway. nih.gov
Reactivity and Stability in Non-Aqueous and Deep Eutectic Solvents
While many studies on platinum(II) azane complexes are conducted in aqueous solutions, their behavior in non-aqueous and unconventional solvent systems is of significant interest for synthesis and specialized applications.
Non-Aqueous Solvents: The solubility and stability of platinum(II) azane complexes vary greatly among non-aqueous solvents. For example, certain cis- and trans-isomers of dichlorobis(1-methyl-4-nitropyrazole)platinum(II) show different solubilities in acetone and chloroform. nih.gov The choice of solvent is often critical for synthesis and preventing unwanted side reactions. Some complexes are prone to isomerization in polar aprotic solvents like DMSO and DMF, necessitating the use of less coordinating solvents like acetone for handling and in vitro studies. nih.gov In other cases, solvents can form stable adducts with the platinum center, effectively creating a "masked" three-coordinate species where the solvent molecule occupies the fourth coordination site but is labile enough to be easily displaced. beilstein-journals.org
Deep Eutectic Solvents (DES): Deep eutectic solvents are a class of environmentally friendly solvents formed by mixing a hydrogen bond donor and a hydrogen bond acceptor, resulting in a mixture with a significantly lower melting point than its individual components. mdpi.comdntb.gov.ua Research on the reactivity of platinum(II) salts in hydrophilic DES, such as glyceline (choline chloride:glycerol) and ethaline (choline chloride:ethylene glycol), has revealed significant solvent effects. mdpi.comresearchgate.net
In DES-water mixtures, the high viscosity of the solvent can influence reaction rates. For instance, the reaction between K₂PtCl₄ and ethylenediamine (B42938) was found to be slower in the more viscous glyceline-water mixture compared to the ethaline-water mixture. mdpi.comdntb.gov.uaresearchgate.net NMR studies, including Diffusion-Ordered Spectroscopy (DOSY), have shown that the reaction products are closely associated with the DES molecules, and that water mobility is lower in these mixtures than in pure water. mdpi.comresearchgate.net Despite the different viscosities, the ¹⁹⁵Pt NMR chemical shifts of the platinum complexes were very similar in both DES systems, suggesting a comparable solvation environment around the platinum center. mdpi.com
Table 10.3.1: Comparison of ¹⁹⁵Pt NMR Chemical Shifts (δ) in DES and Traditional Solvents
This interactive table compares the ¹⁹⁵Pt NMR chemical shifts for platinum-ethylenediamine complexes in different solvent systems, highlighting the similarity in the solvation environment provided by the two DES mixtures. mdpi.com
| Complex | Solvent | ¹⁹⁵Pt Chemical Shift (δ, ppm) |
|---|---|---|
| [PtCl₂(en)] | Glyceline:water | -2384 |
| [PtCl₂(en)] | Ethaline:water | -2384 |
| [PtCl₂(en)] | DMSO | -2374 |
| [Pt(en)₂]²⁺ | Glyceline:water | -3030 |
| [Pt(en)₂]²⁺ | Ethaline:water | -3031 |
| [Pt(en)₂]²⁺ | D₂O | -3023 |
Solvent-Dependent Photochemistry and Luminescence Properties
The photophysical properties of platinum(II) azane complexes, such as their luminescence and photochemical reactivity, are highly sensitive to the solvent environment. Many platinum(II) complexes are phosphorescent, and the characteristics of their emission can be tuned by the solvent.
The solvent can affect the energy levels of the excited states involved in emission. researchgate.netacs.org For many luminescent platinum(II) complexes, the emission originates from a triplet metal-to-ligand charge transfer (³MLCT) state or a ligand-centered (³IL) state. The relative energies of these states can be modulated by the solvent. In nonpolar solvents, emission may be dominated by ligand-centered states, while in polar solvents, charge-transfer states are often stabilized, leading to red-shifted emission. rsc.orgresearchgate.net For example, photophysical studies of certain platinum(II) complexes in dichloromethane (DCM) and toluene (B28343) showed that the complexes had comparable or better photophysical characteristics in toluene. researchgate.net
Solvent-induced aggregation can also dramatically alter luminescence properties. chinesechemsoc.orgacs.org In dilute solutions, many complexes exist as monomers and may show weak luminescence. However, in poor solvents or at high concentrations, aggregation can occur, driven by Pt···Pt or π–π stacking interactions. This aggregation can lead to the formation of new, lower-energy excited states, such as a metal-metal-to-ligand charge-transfer (³MMLCT) state, resulting in a significant red shift and enhancement of the emission. acs.orgrsc.orgrsc.org The phosphorescence of star polymers end-functionalized with platinum(II) complexes, for example, shows a stepwise increase in intensity in toluene/n-hexane mixtures as the solvent quality worsens, promoting aggregation-enhanced emission. rsc.org
The photochemical reactivity is also solvent-dependent. The quantum yield of photoreactions, such as ligand loss, can be strongly influenced by the solvent's nature. For instance, the photo-isomerization of certain alkenyl platinum(II) complexes occurs in chlorinated solvents but not to the same extent in others. rsc.org Similarly, the quantum yield of arene loss in some organometallic complexes is greater in halocarbon solvents than in hydrocarbon solvents, indicating that the solvent plays a role in stabilizing the intermediates or products of the photoreaction. royalsocietypublishing.org
Table 10.4.1: Photophysical Data for Platinum(II) Complexes in Different Solvents at Room Temperature
This interactive table displays the emission maxima and photoluminescence quantum yields for several platinum(II) complexes in dichloromethane (DCM), demonstrating the influence of the solvent and ancillary ligands on luminescent properties. researchgate.net
| Complex | Solvent | Emission Maxima (λem, nm) | Photoluminescence Quantum Yield (ΦPL, %) |
|---|---|---|---|
| tbu-Pt-AmPy | DCM | 510 | 79 |
| tbu-Pt-CNR | DCM | 517 | 69 |
| tbu-Pt-PPh₃ | DCM | 514 | <2 |
| tbu-Pt-PTA | DCM | 514 | 20 |
Solvation Dynamics and Specific Solvent-Complex Interactions
Beyond bulk properties like polarity, specific interactions between solvent molecules and the platinum(II) azane complex are crucial in defining its behavior. These interactions involve the formation of a solvation shell around the complex, where solvent molecules are arranged in a specific, non-random orientation.
The coordination of solvent molecules to the platinum(II) center is a key example of a specific interaction. In solution, particularly with weakly coordinating ligands, solvent molecules can occupy a vacant coordination site. beilstein-journals.org This is often observed in reaction intermediates. Such solvent-stabilized complexes are considered "masked" three-coordinate species and are often highly reactive, as the solvent ligand is easily displaced. beilstein-journals.org The strength of this interaction can be probed using NMR spectroscopy, where the coordination of a solvent molecule can cause noticeable changes in chemical shifts and coupling constants (e.g., ¹J(Pt,P) or ²J(Pt,H)). beilstein-journals.org
Computational studies, such as those using Density Functional Theory (DFT), provide insight into the nature of these interactions. cuni.czroyalsocietypublishing.org Calculations can model the geometry of the solvation shell and quantify the interaction energies between the complex and individual solvent molecules. These studies have shown that even in the absence of direct coordination, electrostatic effects from a polar solvent can significantly influence the properties of the complex, although these effects are often compensated for by counterions and the charged backbone of biomolecules like DNA in biological systems. cuni.cz
The dynamic process of solvation, where the solvent shell reorganizes in response to a change in the complex (such as electronic excitation), occurs on a very fast timescale. These dynamics influence the rates of electron transfer and the Stokes shift observed in luminescence spectra. evidentscientific.com The association of reaction products with solvent molecules, as seen in deep eutectic solvents, indicates strong, specific interactions that can influence the macroscopic properties of the solution, such as viscosity, and the kinetic profile of reactions. mdpi.comresearchgate.net The interplay of hydrophobic interactions and Pt···Pt stacking, modulated by the solvent composition (e.g., in DMSO-water mixtures), demonstrates how solvation controls the self-assembly and resulting nanostructures of amphiphilic platinum(II) complexes. rsc.orgrsc.org
Q & A
Q. What crystallographic databases and software tools are most reliable for comparing structural parameters of platinum-ammine complexes?
- Methodological Answer : The Cambridge Structural Database (CSD) and Protein Data Bank (PDB) provide validated crystallographic data. Software like Mercury (CSD) analyzes bond lengths, angles, and packing interactions. For electron density maps, use SHELXL or Olex2 for refinement .
Data Analysis and Contradiction Management
Q. How should researchers address discrepancies in reported biological activity data for platinum-ammine complexes?
- Methodological Answer : Discrepancies often stem from variations in cell lines, exposure times, or assay protocols. Standardize testing using ISO-certified cell cultures (e.g., HeLa or A549) and MTT assays. Cross-validate with apoptosis markers (e.g., caspase-3 activation) and statistical tools (e.g., ANOVA with post-hoc tests) .
Q. What statistical frameworks are appropriate for analyzing multivariate data in platinum complex studies?
- Methodological Answer : Principal Component Analysis (PCA) reduces dimensionality in spectroscopic or biological datasets. For kinetic studies, nonlinear regression (e.g., Levenberg-Marquardt algorithm) fits rate equations. Use Bayesian inference to quantify uncertainty in stability constant measurements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
